Sorbinil
Description
Properties
IUPAC Name |
(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANPKRCLVQAOG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023587 | |
| Record name | Sorbinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68367-52-2 | |
| Record name | Sorbinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbinil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorbinil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sorbinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbinil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Sorbinil in the Polyol Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic derangements, with the polyol pathway emerging as a significant contributor to the pathogenesis of diabetic complications. This technical guide provides a comprehensive examination of the polyol pathway and the mechanism of action of Sorbinil, a potent aldose reductase inhibitor. Through a detailed analysis of its biochemical interactions, supported by quantitative data from preclinical studies, this document serves as a critical resource for researchers engaged in the development of therapeutic strategies targeting diabetic complications. The guide includes detailed experimental protocols for the evaluation of aldose reductase inhibitors and the quantification of key metabolites, alongside visual representations of the involved pathways and workflows to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction: The Polyol Pathway in Diabetic Pathophysiology
Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated. The excess glucose is then shunted into an alternative metabolic route: the polyol pathway.[1] This two-step enzymatic process is particularly active in insulin-independent tissues such as the lens, retina, peripheral nerves, and renal glomeruli, which are major sites of diabetic complications.[1]
The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor.[1] Subsequently, sorbitol is oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[1] The overactivation of this pathway under hyperglycemic conditions leads to several downstream pathological consequences:
-
Osmotic Stress: Sorbitol, being a polyol, is relatively impermeable to cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cellular swelling, and eventual osmotic damage.[1]
-
Oxidative Stress: The increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a primary cellular antioxidant. The resulting decrease in GSH levels impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and cellular injury.[1]
-
Metabolic Imbalance: The accumulation of fructose and the altered NAD+/NADH ratio can lead to the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which contribute to diabetic complications.
This compound: A Potent Aldose Reductase Inhibitor
This compound is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[2] By binding to the active site of the enzyme, this compound competitively inhibits the reduction of glucose to sorbitol, thereby mitigating the flux of glucose through the polyol pathway.[3] This action is crucial in preventing the downstream pathological sequelae associated with sorbitol accumulation and NADPH depletion.
Mechanism of Action
This compound's inhibitory effect is achieved through its high affinity for the active site of aldose reductase. It effectively blocks the binding of glucose, thus preventing its conversion to sorbitol. This direct inhibition of the rate-limiting step of the polyol pathway leads to a significant reduction in intracellular sorbitol accumulation in tissues susceptible to diabetic complications.[4][5] Consequently, the detrimental effects of osmotic stress are alleviated. Furthermore, by reducing the consumption of NADPH, this compound helps to preserve the cellular antioxidant capacity, thereby protecting against oxidative damage.[6]
Quantitative Efficacy of this compound
The inhibitory potency and in vivo efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase
| Tissue/Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| Cultured Rat Lens | Glucose (35 mmol/L) | 3.1 | [7] |
| Human Retina | 4-Nitrobenzaldehyde | 3.4 | [8] |
| Human Retina | Glucose | 0.40 | [8] |
Table 2: Effect of this compound on Polyol Pathway Metabolites in Diabetic Rat Models
| Tissue | Duration of Diabetes | This compound Dose | % Reduction in Sorbitol | % Reduction in Fructose | Reference |
| Lens | 1 week | 40 mg/kg | 95% | 73% | [6] |
| Sciatic Nerve | 10 weeks | 20 mg/kg/day | 79% | Significant reduction | [5] |
| Sciatic Nerve | 8 weeks (treatment initiated after 8 weeks of diabetes) | 25 mg/kg/day | Normalized | Partially reversed | [4] |
| Kidney Glomeruli | 6 weeks | Not specified | Prevented increase | - | [9][10] |
| Kidney Glomeruli | 9 weeks | Not specified | Prevented increase | - | [9][10] |
Table 3: Effect of this compound on myo-Inositol Levels in Diabetic Rat Models
| Tissue | Duration of Diabetes | This compound Dose | Effect on myo-Inositol | Reference |
| Sciatic Nerve | 10 weeks | 20 mg/kg/day | Prevented reduction | [5] |
| Kidney Glomeruli | 9 weeks | Not specified | Prevented reduction | [9][10] |
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of compounds against aldose reductase.
Materials:
-
Partially purified aldose reductase from rat lens or other tissues
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.2)
-
NADPH solution (0.15 mM in buffer)
-
DL-glyceraldehyde solution (10 mM in buffer) or other suitable substrate
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH solution, and the desired concentration of the test inhibitor. A vehicle control (e.g., DMSO) should be run in parallel.
-
Add the aldose reductase enzyme solution to the reaction mixture and incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isolation of Rat Kidney Glomeruli
This protocol outlines a sieving method for the isolation of glomeruli from rat kidneys.[11][12][13][14]
Materials:
-
Rat kidneys
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Stainless steel sieves of varying mesh sizes (e.g., 250 µm, 150 µm, 75 µm)
-
Sterile petri dishes, beakers, and centrifuge tubes
Procedure:
-
Perfuse the kidneys with ice-cold HBSS to remove blood.
-
Excise the renal cortex and mince it into a fine paste in a petri dish containing ice-cold HBSS.
-
Gently press the minced cortex through a 250 µm sieve using a spatula.
-
Collect the filtrate and pass it sequentially through 150 µm and 75 µm sieves.
-
The glomeruli will be retained on the 75 µm sieve.
-
Wash the glomeruli from the sieve with ice-cold HBSS and collect them by centrifugation.
-
The isolated glomeruli can be used for subsequent biochemical analyses, such as the measurement of sorbitol and myo-inositol.
Measurement of Sorbitol in Tissues
This protocol describes a general procedure for the quantification of sorbitol in tissue samples.
Materials:
-
Isolated tissue (e.g., lens, sciatic nerve, glomeruli)
-
Perchloric acid (6%)
-
Potassium carbonate (3 M)
-
Sorbitol dehydrogenase
-
NAD+
-
Fluorometer or spectrophotometer
Procedure:
-
Homogenize the tissue sample in ice-cold 6% perchloric acid.
-
Centrifuge the homogenate to pellet the protein.
-
Neutralize the supernatant with 3 M potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The supernatant containing sorbitol is used for the assay.
-
In a reaction mixture, combine the sample supernatant with sorbitol dehydrogenase and NAD+.
-
The conversion of sorbitol to fructose is coupled to the reduction of NAD+ to NADH.
-
The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured fluorometrically or spectrophotometrically at 340 nm.
-
A standard curve with known concentrations of sorbitol should be generated to quantify the sorbitol content in the samples.
Measurement of myo-Inositol in Tissues
This protocol provides a general method for quantifying myo-inositol in tissue extracts.
Materials:
-
Tissue homogenates prepared as described for sorbitol measurement.
-
myo-Inositol dehydrogenase
-
NAD+
-
Spectrophotometer
Procedure:
-
The assay is based on the oxidation of myo-inositol by myo-inositol dehydrogenase, with the concomitant reduction of NAD+ to NADH.
-
The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the myo-inositol concentration.
-
A standard curve using known concentrations of myo-inositol is used for quantification.
Visualizing the Core Mechanisms
To further elucidate the intricate relationships within the polyol pathway and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.
References
- 1. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of diabetic cataract by this compound, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does this compound bind to the substrate binding site of aldose reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased nerve polyol levels in experimental diabetes and their reversal by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of an aldose reductase inhibitor (this compound) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the aldose reductase inhibitor this compound on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of aldose reductase from human retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Isolation of Rat Glomeruli and Propagation of Mesangial Cells to Study the Kidney in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient Sieving Method to Isolate Intact Glomeruli from Adult Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Isolation and culture of renal glomeruli from rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
Sorbinil: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbinil is a potent aldose reductase inhibitor that has been investigated for its potential in managing diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions, leading to the accumulation of sorbitol in various tissues. This accumulation is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, this compound aims to mitigate these complications. This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound, tailored for professionals in the field of drug development and research.
Chemical Properties of this compound
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | (4S)-6-Fluoro-2,3-dihydrospiro[[1]benzopyran-4,4'-imidazolidine]-2,5-dione | [2] |
| Synonyms | (S)-6-Fluorospiro(chroman-4,4'-imidazolidine)-2',5'-dione, CP-45634 | |
| Chemical Formula | C₁₁H₉FN₂O₃ | [2] |
| Molecular Weight | 236.20 g/mol | [2] |
| Melting Point | 240.5-243.0 °C | [1] |
| Solubility | Soluble in DMSO | [2] |
| pKa (Strongest Acidic) | 8.67 | [1] |
Synthesis of this compound
The synthesis of this compound, specifically the (S)-enantiomer which is the more active form, involves a multi-step process. The following is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of (S)(+)-6-Fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (this compound)[1]
Step 1: Cyclization of (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid
-
A mixture of 9.6 g of the (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid and 68 ml of glacial acetic acid is heated at 95°C for 1 hour.
-
The reaction mixture is then evaporated in vacuo at 60°C. This affords 20 g of an oily residue.
Step 2: Precipitation and Purification
-
The oily residue is diluted with 50 ml of water at 60°C, followed by the addition of 50 ml of water at 10°C.
-
The resulting slurry is adjusted to a pH of 4.5 with 4N sodium hydroxide.
-
The solid is recovered by filtration to yield 4.7 g of crude title product.
Step 3: Recrystallization
-
The crude product (4.0 g) is dissolved in 60 ml of boiling absolute ethanol (B145695).
-
The ethanol solution is filtered and then cooled to 24°C.
-
The solid is recovered by filtration to give 2.0 g of (S)(+)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.
Final Product Characteristics:
Mechanism of Action: Inhibition of the Polyol Pathway
This compound's therapeutic potential lies in its ability to inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.
The diagram below illustrates the polyol pathway and the inhibitory action of this compound.
Caption: The Polyol Pathway and the inhibitory action of this compound.
In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The accumulation of sorbitol leads to osmotic stress, while the altered redox balance (decreased NADPH and increased NADH/NAD+ ratio) contributes to oxidative stress, ultimately causing cellular damage in tissues susceptible to diabetic complications. This compound, by inhibiting aldose reductase, blocks the conversion of glucose to sorbitol, thereby preventing the downstream pathological effects.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and a viable synthetic route for this compound. The elucidation of its mechanism of action as a potent aldose reductase inhibitor highlights its therapeutic potential in the management of diabetic complications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics for diabetes and its associated pathologies.
References
The Discovery of Sorbinil: A Technical Guide to a Pioneering Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbinil, chemically known as (4S)-6-fluoro-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-2,5-dione, emerged as a significant compound in the study of diabetic complications.[1] Its discovery and subsequent investigation as a potent aldose reductase inhibitor marked a pivotal era in the quest for therapeutic interventions against the long-term debilitating effects of diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions. This pathway converts excess glucose into sorbitol, and its overactivation is strongly implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2] This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. This pathway consists of two primary enzymatic steps:
-
Aldose Reductase: Catalyzes the NADPH-dependent reduction of glucose to sorbitol.
-
Sorbitol Dehydrogenase: Subsequently oxidizes sorbitol to fructose (B13574), utilizing NAD+ as a cofactor.
The accumulation of sorbitol within insulin-independent tissues, such as nerves, the retina, and the kidneys, creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage. Furthermore, the increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione (B108866) reductase, thereby diminishing the cell's antioxidant capacity and exacerbating oxidative stress. The discovery of this compound was driven by the hypothesis that inhibiting aldose reductase could mitigate these pathological processes.
Mechanism of Action of this compound
This compound functions as a potent and specific inhibitor of aldose reductase. Kinetic studies have revealed that this compound exhibits competitive inhibition with respect to aldehyde substrates like benzyl (B1604629) alcohol, suggesting that it binds to the active site of the enzyme.[3] However, with the nucleotide coenzyme or other aldehyde substrates, it can display non-competitive inhibition patterns.[3] More detailed kinetic and crystallographic studies have demonstrated that this compound, like other negatively charged aldose reductase inhibitors, primarily binds to the enzyme-NADP+ complex, forming a stable ternary dead-end complex. This "this compound trap" effectively prevents the enzyme from proceeding with its catalytic cycle.[4] The inhibitory activity of this compound is highly stereospecific, with the (S)-isomer being significantly more potent than the (R)-isomer.[5]
Quantitative Data
The inhibitory potency of this compound against aldose reductase has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase
| Enzyme Source | Substrate | IC50 (µM) |
| Bovine Lens | Glucose | 0.4 - 1.4 |
| Bovine Lens | 4-Nitrobenzaldehyde | ~100 |
| Not Specified | DL-Glyceraldehyde | 0.26 - 0.28 |
| Human ALR2 | Not Specified | ~0.96 |
| Human ALR1 | Not Specified | ~10 |
Table 2: In Vivo Effects of this compound in Diabetic Rat Models
| Animal Model | Tissue | Parameter Measured | Treatment Dose | Result |
| Alloxan-Diabetic Rats | Lens | Sorbitol | 40 mg/kg | Decreased from 12.2 ± 0.52 to 0.60 ± 0.06 µmol/g |
| Alloxan-Diabetic Rats | Lens | Fructose | 40 mg/kg | Decreased from 3.20 ± 0.10 to 0.85 ± 0.08 µmol/g |
| Streptozotocin-Diabetic Rats | Sciatic Nerve | Sorbitol Accumulation | 0.25 mg/kg | Reduced sorbitol accumulation |
| Spontaneously Diabetic (BB) Rats | Urine | Protein Excretion | 20 mg/kg/day | Normalized after 4 months (from 17.76 ± 2.59 to 6.56 ± 3.34 mg/24h) |
Table 3: Summary of this compound Clinical Trial Data in Diabetic Neuropathy
| Study | Number of Patients | Daily Dose | Duration | Key Findings |
| Young et al., 1983[6] | 15 | Not specified | Not specified | Significant improvement in pain, tendon reflex scores, and sural sensory potential amplitude. |
| Christensen et al., 1985[7] | 12 | 200 mg | 4 weeks | No significant effect on nerve conduction velocity. |
| Jaspan et al., 1986[8] | 39 | 250 mg | 9 weeks | Statistically significant but small improvements in peroneal motor NCV (+0.70 m/s, p<0.008), median motor NCV (+0.66 m/s, p<0.005), and median sensory NCV (+1.16 m/s, p<0.035). |
| Guy et al., 1985[9] | 31 | 100 mg | 4 weeks | Significant decrease in red cell sorbitol levels, but no significant changes in neuropathy parameters. |
Table 4: this compound Retinopathy Trial (SRT) Key Outcomes
| Outcome | This compound Group (n=497) | Placebo Group (n=497) | p-value |
| Worsening of retinopathy by ≥2 levels | 28% | 32% | 0.344 |
| Slower rate of microaneurysm increase at 21 months | Statistically significant | - | 0.046 |
| Slower rate of microaneurysm increase at 30 months | Statistically significant | - | 0.039 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound involves a multi-step process, with a key step being the resolution of the racemic mixture to isolate the active (S)-enantiomer.[5][10]
Step 1: Synthesis of 6-fluoro-4-chromanone
-
This intermediate is synthesized from 4-fluorophenol (B42351) through a series of reactions typically involving cyanoethylation, hydrolysis, and cyclization.
Step 2: Formation of the Spirohydantoin Ring
-
6-fluoro-4-chromanone is reacted with potassium cyanide and ammonium (B1175870) carbonate in a Bucherer-Bergs reaction to form the racemic spirohydantoin precursor.
Step 3: Resolution of Enantiomers
-
The racemic mixture is resolved using a chiral resolving agent, such as brucine (B1667951). The brucine salt of the (S)-enantiomer is selectively crystallized.
Step 4: Liberation of the Free (S)-enantiomer (this compound)
-
The purified brucine salt is treated with acid to liberate the optically pure (S)-enantiomer, which is then isolated and purified.
Protocol 2: In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of this compound on the activity of purified aldose reductase.
Materials:
-
Purified aldose reductase (e.g., from bovine lens)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.2)
-
NADPH solution (e.g., 0.15 mM)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde)
-
This compound solutions at various concentrations
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the aldose reductase enzyme solution in a quartz cuvette.
-
Add a specific concentration of this compound solution to the reaction mixture. A control reaction is prepared without the inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 3: In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of diabetes in rats and the subsequent evaluation of this compound's efficacy.
Step 1: Induction of Diabetes
-
Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Streptozotocin (STZ) is dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use.
-
A single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg body weight) is administered to the rats.[7]
-
Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
Step 2: Treatment with this compound
-
Diabetic rats are randomly assigned to a control group (vehicle) and a treatment group (this compound).
-
This compound is typically administered orally via gavage at a specific dose (e.g., 20-40 mg/kg/day) for a defined period (e.g., several weeks to months).
Step 3: Endpoint Analysis
-
At the end of the treatment period, rats are euthanized, and tissues of interest (e.g., sciatic nerve, lens) are collected.
-
Tissues are processed for the measurement of sorbitol and fructose levels, typically using High-Performance Liquid Chromatography (HPLC).[5]
-
Other relevant parameters, such as nerve conduction velocity, can also be measured.
Visualizations
The Polyol Pathway and this compound's Point of Intervention
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Logical Progression of this compound Discovery and Evaluation
Caption: Logical flow from hypothesis to clinical evaluation of this compound.
Conclusion
The discovery of this compound was a landmark in the field of diabetic complications research. It validated the polyol pathway as a viable therapeutic target and spurred the development of a new class of drugs, the aldose reductase inhibitors. While this compound itself showed mixed results in clinical trials, with some studies demonstrating modest efficacy and others showing no significant benefit, the knowledge gained from its extensive preclinical and clinical evaluation has been invaluable.[6][7][8][9][11] The development of this compound laid the groundwork for future research into more potent and selective aldose reductase inhibitors and has significantly advanced our understanding of the molecular mechanisms underlying diabetic complications. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the foundational science of aldose reductase inhibition and the pioneering role of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Does this compound bind to the substrate binding site of aldose reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, absolute configuration, and conformation of the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial of this compound, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and neurophysiological studies with the aldose reductase inhibitor, this compound, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trials of this compound on nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound treatment on red cell sorbitol levels and clinical and electrophysiological parameters of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A randomized trial of this compound, an aldose reductase inhibitor, in diabetic retinopathy. This compound Retinopathy Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound therapy in diabetic patients with painful peripheral neuropathy and autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorbinil: A Deep Dive into its Role in Mitigating Oxidative Stress in Diabetes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which precipitates a cascade of metabolic derangements leading to severe long-term complications. A key player in the pathogenesis of these complications is the polyol pathway, initiated by the enzyme aldose reductase. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and a subsequent increase in oxidative stress, a central driver of cellular damage. Sorbinil, a potent aldose reductase inhibitor, has been extensively investigated for its potential to thwart these detrimental processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on oxidative stress in diabetes, and detailed experimental protocols for its evaluation.
Introduction: The Polyol Pathway and Oxidative Stress in Diabetes
Diabetes mellitus, a metabolic disorder stemming from insulin (B600854) deficiency or resistance, is a major cause of morbidity and mortality worldwide, primarily due to its vascular complications.[1] The enzyme aldose reductase (AR; ALR2; EC 1.1.1.21) is a critical component of the polyol pathway, which under normal glucose conditions, plays a minor role in glucose metabolism.[1][2] However, in the hyperglycemic state characteristic of diabetes, the activity of this pathway is significantly upregulated.[2]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3] Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), a reaction that consumes NAD+ and produces NADH.[4][5] The hyperactivity of the polyol pathway contributes to diabetic complications through several mechanisms:
-
Osmotic Stress: The accumulation of intracellular sorbitol, particularly in tissues with low SDH activity like the retina, can lead to osmotic stress, cellular swelling, and subsequent damage.[2][4][5]
-
Increased Oxidative Stress: The increased activity of aldose reductase depletes the cellular pool of NADPH.[3][4] NADPH is a crucial cofactor for glutathione (B108866) reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[3] A decrease in the NADPH/NADP+ ratio impairs the cell's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS).[4]
-
NADH/NAD+ Imbalance: The conversion of sorbitol to fructose by SDH increases the NADH/NAD+ ratio, which can further contribute to oxidative stress by promoting ROS production via NADH oxidase.[3][5]
-
Formation of Advanced Glycation End Products (AGEs): The fructose generated in the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of AGEs, which contribute to vascular damage and inflammation.[6]
This cascade of events, initiated by aldose reductase, underscores the therapeutic potential of inhibiting this enzyme to prevent or delay the onset of diabetic complications such as neuropathy, retinopathy, nephropathy, and cardiovascular diseases.[1][6][7]
This compound: An Aldose Reductase Inhibitor
This compound is an aldose reductase inhibitor (ARI) that has been investigated for its therapeutic potential in managing diabetic complications.[8][9] By competitively inhibiting aldose reductase, this compound aims to block the first and rate-limiting step of the polyol pathway, thereby preventing the downstream pathological consequences of its hyperactivity.[8] Both in vitro and in vivo studies have demonstrated the efficacy of this compound in reducing aldose reductase activity and inhibiting the polyol pathway.[8][9]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical and clinical studies evaluating the effects of this compound.
Table 1: Effect of this compound on Polyol Pathway Metabolites
| Parameter | Model/Study Population | Treatment | Outcome | Reference |
| Sorbitol Levels | Diabetic Rats (Lens and Sciatic Nerve) | This compound (0.25 mg/kg) | Decreased sorbitol accumulation | [9] |
| Sorbitol Levels | Diabetic Rats (Sciatic Nerve and Retina) | Fidarestat (an ARI) | Complete prevention of sorbitol accumulation | [6] |
| Sorbitol Levels | Insulin-dependent Diabetic Subjects (Red Blood Cells) | This compound (250 mg o.d.) | Reduction of elevated RBC sorbitol to near-normal ranges | [10] |
| Sorbitol Levels | Diabetic Rats | This compound (5 mg/kg) | 80-90% reduction in tissue sorbitol levels | [10] |
Table 2: Effect of this compound on Diabetic Complications and Oxidative Stress Markers
| Parameter | Model/Study Population | Treatment | Outcome | Reference |
| Nerve Conduction Velocity | Diabetic Patients | This compound | Statistically significant improvement | [11] |
| Nerve Na+/K+-ATPase Activity | Diabetic Rats (Sciatic Nerve) | This compound | Prevention of the fall in enzyme activity | [11] |
| Vascular Permeability (125I-BSA) | Diabetic Rats | This compound (~25 mg/kg/day) | 80% reduction in diabetes-induced increases in albumin permeation | [12] |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux | Diabetic Rat Lens | This compound | Decreased the elevated flux of glucose through the PPP | [13] |
| Glycolytic Pathway Flux | Diabetic Rat Lens | This compound | Restored the decreased flux of glucose through the glycolytic pathway towards normal | [13] |
| Superoxide (B77818) Formation | Diabetic Rats (Aorta and Epineurial Vessels) | Fidarestat (an ARI) | Counteracted increased superoxide formation | [6] |
Signaling Pathways and Experimental Workflows
The Polyol Pathway and its Contribution to Oxidative Stress
The following diagram illustrates the central role of the polyol pathway in hyperglycemia-induced oxidative stress and the point of intervention for this compound.
References
- 1. Aldose reductase, oxidative stress, and diabetic mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prevents diabetes-induced increases in vascular permeability but does not alter collagen cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of aldose reductase inhibitor (this compound) on integration of polyol pathway, pentose phosphate pathway, and glycolytic route in diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aldose Reductase Inhibitor Sorbinil: A Technical Analysis of its Efficacy in Normalizing Nerve Myo-inositol Levels in Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological impact of Sorbinil, an aldose reductase inhibitor, on myo-inositol concentrations within nerve tissue, a critical factor in the pathogenesis of diabetic neuropathy. Through a comprehensive review of preclinical data, this document outlines the biochemical mechanisms, presents quantitative outcomes, details experimental methodologies, and visualizes the underlying pathways to offer a clear understanding of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key biochemical markers in the nerve tissue of animal models of diabetes. The data is compiled from studies investigating the impact of this compound on the polyol pathway and associated metabolic disturbances.
Table 1: Effect of this compound on Sciatic Nerve Sorbitol and Myo-inositol Concentrations in Streptozotocin-Diabetic Rats
| Group | Nerve Sorbitol (μmol/g) | Nerve Myo-inositol (μmol/g) |
| Control | Undetectable | 3.63 |
| Diabetic | 2.38 | 2.40 |
| Diabetic + this compound (20 mg/kg/day) | 0.51 | 3.56 |
Data extracted from Gillon et al. (1983)[1]
Table 2: Impact of this compound on Superior Cervical Sympathetic Ganglia (SCG) Sorbitol and Myo-inositol in 8-Month Streptozotocin-Diabetic Rats
| Group | SCG Sorbitol (nmol/mg protein) | SCG Myo-inositol (nmol/mg protein) |
| Control | ~5 | ~45 |
| Diabetic | ~20 | ~38 |
| Diabetic + this compound | ~5 | ~42 |
Approximate values derived from Schmidt et al. (1986)[2]
Experimental Protocols
The methodologies outlined below are synthesized from established preclinical studies and represent standard procedures for investigating the effects of compounds like this compound on nerve tissue biochemistry in diabetic animal models.
Induction of Experimental Diabetes
A common method for inducing diabetes in rodent models is through the administration of streptozotocin (B1681764) (STZ).
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction Agent: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate (B86180) buffer (pH 4.5), is administered at a dose of 65 mg/kg body weight.[3][4]
-
Confirmation of Diabetes: Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels. Animals with blood glucose concentrations exceeding 200 mg/dL are considered diabetic and included in the study.[3][4]
-
Treatment Administration: this compound is administered orally, often mixed with the animals' food or via gavage, at a specified daily dosage (e.g., 20-25 mg/kg/day).[1][5]
Nerve Tissue Sample Preparation
Following the designated treatment period, nerve tissue is harvested for biochemical analysis.
-
Anesthesia and Euthanasia: Animals are anesthetized, and euthanasia is performed according to approved institutional animal care and use committee protocols.
-
Tissue Dissection: The sciatic nerve or sympathetic ganglia are carefully and rapidly dissected.[6][7]
-
Homogenization: The nerve tissue is weighed and homogenized in a suitable buffer (e.g., lysis buffer containing 20 mM HEPES/NaOH, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 8 mM EGTA, 15 mM MgCl2, 2 mM PMSF).[3]
-
Fractionation (Optional): For specific analyses, cytosolic and membrane fractions can be separated by centrifugation.[3]
Quantification of Myo-inositol and Sorbitol
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques for the accurate quantification of myo-inositol and sorbitol in biological tissues.[6][7][8][9][10]
-
Extraction: Polyols are extracted from the tissue homogenates.[6]
-
Derivatization: To increase volatility for GC-MS analysis, the extracted polyols are derivatized. A common method involves the creation of butylboronate derivatives.[7] For HPLC, derivatization with agents like phenylisocyanate or benzoyl chloride enhances detection.[6][9]
-
Chromatographic Separation:
-
GC-MS: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., DB-17 fused-silica capillary column) to separate the different polyols.[7] The separated compounds then enter the mass spectrometer for detection and quantification.
-
HPLC: The derivatized sample is separated on an HPLC column (e.g., reversed-phase column) with a specific mobile phase gradient. Detection is typically performed using UV absorbance at a wavelength appropriate for the derivatizing agent (e.g., 240 nm for phenylisocyanate derivatives).[6]
-
-
Quantification: The concentration of myo-inositol and sorbitol in the samples is determined by comparing their peak areas to those of known standards. An internal standard is often used to correct for variations in extraction and derivatization efficiency.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes discussed in this guide.
Caption: The Polyol Pathway in Diabetic Neuropathy and the Mechanism of this compound Action.
Caption: Workflow for Evaluating this compound's Effect on Nerve Myo-inositol.
Conclusion
The presented data robustly demonstrates that in preclinical models of diabetes, the accumulation of sorbitol in nerve tissue via the polyol pathway leads to a significant depletion of myo-inositol.[1][11][12] This depletion is strongly implicated in the downstream impairment of Na+/K+-ATPase activity and the subsequent development of diabetic neuropathy.[13] this compound, by effectively inhibiting the rate-limiting enzyme aldose reductase, prevents the accumulation of sorbitol.[1][2] This action, in turn, normalizes nerve myo-inositol levels, thereby mitigating the biochemical cascade that leads to nerve dysfunction.[1][11][13] The experimental protocols and pathways detailed herein provide a foundational framework for the continued investigation and development of aldose reductase inhibitors as a therapeutic strategy for diabetic neuropathy.
References
- 1. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Expression of myo-inositol cotransporters in the sciatic nerve and dorsal root ganglia in experimental diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.und.edu [med.und.edu]
- 10. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyol pathway activity and myo-inositol metabolism. A suggested relationship in the pathogenesis of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorbitol, inositol and nerve conduction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Sorbinil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of Sorbinil, a potent inhibitor of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, leading to diabetic complications such as neuropathy, retinopathy, and nephropathy. Understanding the SAR of this compound is crucial for the rational design of next-generation aldose reductase inhibitors with improved efficacy and safety profiles.
Mechanism of Action and the Polyol Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase (AR), the first and rate-limiting enzyme in this pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased flux through this pathway depletes NADPH and increases the NADH/NAD+ ratio, contributing to oxidative stress and cellular damage.[1][2]
This compound exerts its therapeutic effect by inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological consequences of the activated polyol pathway.[3][4] Kinetic and crystallographic studies have shown that this compound and other negatively charged aldose reductase inhibitors primarily act by binding to the enzyme complexed with the oxidized cofactor NADP+ (E.NADP+), forming a stable, ternary dead-end complex that prevents the enzyme from turning over in its steady state.[5]
Core Structure and Key Pharmacophoric Features
This compound is a spirohydantoin derivative with the chemical name (4S)-6-fluoro-2,3-dihydrospiro[[6]benzopyran-4,4′-imidazolidine]-2,5-dione.[4] Its structure consists of a spiro-linked chroman ring and a hydantoin (B18101) ring. The key pharmacophoric features essential for its inhibitory activity are:
-
The Spirohydantoin Headgroup: The hydantoin ring is a crucial component for binding to the active site of aldose reductase. The imide nitrogen of the hydantoin can act as a hydrogen bond donor, interacting with key residues in the enzyme's active site.
-
The Chroman Ring System: The chroman portion of the molecule, particularly the aromatic ring, engages in hydrophobic interactions within a specificity pocket of the aldose reductase active site.
-
The Halogen Substituent: The fluorine atom at the 6-position of the chroman ring has been shown to be important for enhancing the inhibitory potency.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and related compounds from various studies. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
| Compound | Modification | Aldose Reductase Source | Substrate | IC50 (µM) | Reference |
| This compound ((S)-enantiomer) | - | Human Placenta | DL-Glyceraldehyde | 7.5 x 10⁻³ | [7] |
| (R)-enantiomer of this compound | Inversion of stereocenter | Not Specified | Not Specified | Less active than (S)-enantiomer | [3] |
| Spirohydantoin derivative 1 | 6-chloro-2-methyl substitution on chroman ring | Human Placenta | DL-Glyceraldehyde | 7.5 x 10⁻³ | [7] |
| Spiro-oxazolidinone derivative 2 | Replacement of hydantoin with oxazolidinone and other modifications | Not Specified | Not Specified | 2.25 | [8][9] |
| Spiro-oxazolidinone derivative 3 | Replacement of hydantoin with oxazolidinone and other modifications | Not Specified | Not Specified | 0.58 | [8][9] |
Key SAR Insights:
-
Stereochemistry is Critical: The inhibitory activity of this compound resides almost exclusively in the (4S)-enantiomer, highlighting the specific stereochemical requirements for optimal binding to the aldose reductase active site.[3]
-
Halogen Substitution Enhances Potency: Halogenation at the 6-position of the chroman ring, as seen in this compound (6-fluoro) and a potent analog (6'-chloro), is a key feature for high inhibitory activity.
-
The Spirocyclic Core is Tolerant to Modification: While the spirohydantoin is the classic scaffold, modifications to the heterocyclic ring, such as the spiro-oxazolidinone derivatives, can also yield potent inhibitors, suggesting some flexibility in this region for inhibitor design.[8][9]
Experimental Protocols
The determination of the IC50 values for aldose reductase inhibitors is typically performed using a spectrophotometric assay. The following is a detailed methodology representative of the key experiments cited.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of aldose reductase activity.
Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.
Materials:
-
Enzyme: Purified or partially purified aldose reductase (e.g., from human placenta or bovine lens).
-
Buffer: 0.067 M Phosphate (B84403) buffer, pH 6.2.
-
Cofactor: 2.5 x 10⁻⁴ M NADPH solution in buffer.
-
Substrate: 5 x 10⁻⁴ M DL-glyceraldehyde solution in buffer.
-
Inhibitor: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions.
-
Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of the NADPH solution, and 0.1 mL of the lens supernatant (enzyme source).
-
Inhibitor Addition: Add 0.1 mL of various concentrations of the inhibitor solution to the respective cuvettes. For the control (uninhibited reaction), add 0.1 mL of the solvent used for the inhibitor.
-
Pre-incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution to each cuvette.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 3-5 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each inhibitor concentration and the control.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The this compound trap: a predicted dead-end complex confirms the mechanism of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Aldose Reductase Inhibition Assay Using Sorbinil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[3] This accumulation, along with the concomitant depletion of NADPH, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Consequently, aldose reductase is a significant therapeutic target for the prevention and treatment of these complications.[4]
This compound is a well-characterized aldose reductase inhibitor (ARI) that has been extensively studied for its potential to mitigate diabetic complications by blocking the polyol pathway.[4][5] These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of this compound on aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate by aldose reductase.[6]
Data Presentation: Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The IC50 value for this compound can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Bovine Lens | Glucose | 0.4 - 1.4 | [3] |
| This compound | Cultured Rat Lens | Glucose (in media) | 3.1 | [3] |
Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH impairs the cell's antioxidant defense system, contributing to oxidative stress and cellular damage. This compound acts by inhibiting aldose reductase, thereby blocking this pathway and mitigating its detrimental effects.
References
Application Notes and Protocols: Sorbinil in Streptozotocin-Induced Diabetic Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for utilizing Sorbinil, an aldose reductase inhibitor, in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. The primary focus is on the investigation of diabetic neuropathy. These guidelines cover the induction of diabetes, administration of this compound, and key endpoint analyses, including biochemical and electrophysiological measurements. The polyol pathway, the target of this compound, is detailed, and expected quantitative outcomes are summarized for reference.
The Polyol Pathway in Diabetic Complications
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme, converts glucose to sorbitol, consuming NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.[1][2] The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications, particularly neuropathy.[2][3] this compound acts as a potent inhibitor of aldose reductase, blocking this pathway.[3][4]
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental design involves acclimatizing the animals, inducing diabetes, confirming the diabetic state, and then initiating treatment protocols followed by endpoint analysis.
Caption: General experimental workflow for this compound studies in STZ-rats.
Detailed Experimental Protocols
Protocol 1: Induction of Diabetes Mellitus with Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats using a single high-dose injection of STZ.[5][6]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
0.2 M Sodium Citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
10% sucrose (B13894) water solution
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight but provide free access to water to enhance the efficacy of STZ.[9]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.9% NaCl or citrate buffer (pH 4.5) to a final concentration suitable for dosing.[5] STZ is light-sensitive and unstable in solution, so it must be prepared fresh and protected from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 50-65 mg/kg body weight.[5][6][8][10] The i.v. route often provides a more consistent diabetic state.
-
Post-Injection Care: After STZ injection, replace the standard drinking water with a 10% sucrose solution for 48 hours.[5][9] This is critical to prevent fatal hypoglycemia that can occur 8-24 hours post-injection as a result of massive insulin (B600854) release from damaged pancreatic β-cells.[9]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after the STZ injection from tail vein blood.[6][7] Rats with blood glucose levels consistently ≥ 15 mM (or ~270 mg/dL) are considered diabetic and can be included in the study.[7]
Protocol 2: this compound Administration
This protocol outlines the administration of this compound to diabetic rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., dietary admixture, oral gavage solution)
-
Animal feeding needles (for gavage)
Procedure:
-
Group Allocation: Randomly assign the confirmed diabetic rats to a "Diabetic Control" group (receiving vehicle) and a "Diabetic + this compound" group. A non-diabetic control group should also be maintained.
-
Dosage: The effective dose of this compound can range from 20 mg/kg/day to 30 mg/kg/day.[4][11]
-
Administration: this compound is typically administered daily. It can be mixed into the rodent chow (dietary admixture) or given via oral gavage.[7][11] Dietary admixture ensures continuous exposure but may be affected by changes in food consumption common in diabetic animals. Oral gavage ensures precise dosing.[7]
-
Duration: The treatment duration varies depending on the study's objectives, typically ranging from 4 weeks to several months (e.g., 28 weeks) to assess both prevention and reversal of neuropathic changes.[12][13]
Protocol 3: Assessment of Diabetic Neuropathy
A. Motor Nerve Conduction Velocity (MNCV)
MNCV is a key functional measure of peripheral nerve health and is consistently reduced in diabetic rats.[4][13]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Nerve stimulator with needle electrodes
-
Recording electrodes
-
Amplifier and oscilloscope/data acquisition system
-
Heating pad to maintain rat body temperature (~37°C)
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Expose the sciatic nerve at two points: the sciatic notch (proximal stimulation site) and the tibial nerve at the ankle (distal stimulation site).
-
Place stimulating electrodes at the proximal site and recording electrodes in the interosseous muscles of the hind paw.
-
Deliver a supramaximal electrical stimulus and record the latency of the evoked compound muscle action potential (CMAP).
-
Move the stimulating electrodes to the distal site and repeat the stimulation, recording the new latency.
-
Measure the distance between the proximal and distal stimulation sites with calipers.
-
Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
B. Biochemical Analysis of Nerve Tissue
This protocol measures the levels of key metabolites in the polyol pathway.
Materials:
-
Sciatic nerves harvested from euthanized rats
-
Liquid nitrogen for snap-freezing
-
Homogenization buffer
-
Reagents for sorbitol, fructose, and myo-inositol assays (often using gas chromatography or enzymatic assays)
-
Spectrophotometer or Gas Chromatograph
Procedure:
-
At the end of the treatment period, euthanize the rats and quickly dissect the sciatic nerves.
-
Snap-freeze the nerve tissue in liquid nitrogen and store it at -80°C until analysis.
-
Homogenize the weighed tissue in an appropriate buffer.
-
Perform specific assays to quantify the concentrations of sorbitol, fructose, and myo-inositol.[4][14]
-
Express results as µmol/g of wet tissue weight.[4]
Summary of Quantitative Data
The following tables summarize typical quantitative data from studies using this compound in STZ-diabetic rats.
Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV)
| Group | MNCV (m/s) - Before Treatment | MNCV (m/s) - After 4 Weeks Treatment | Reference |
| Control | 53.9 ± 2.9 | 53.0 ± 2.3 | [13] |
| Diabetic | Significantly Lower than Control | Unchanged (without treatment) | [13] |
| Diabetic + this compound | Significantly Lower than Control | Increased (P < 0.001 vs. pre-treatment) | [13] |
Table 2: Effect of this compound on Sciatic Nerve Metabolites
| Group (10-week study) | Nerve Sorbitol (µmol/g) | Nerve Fructose (µmol/g) | Nerve myo-Inositol (µmol/g) | Reference |
| Control | Not specified | Not specified | 3.63 | [4] |
| Diabetic | 2.38 | Increased | 2.40 | [4] |
| Diabetic + this compound (20 mg/kg/day) | 0.51 | Reduced | 3.56 | [4] |
Note: Values are illustrative based on published data and may vary between studies.
Expected Outcomes
-
Metabolic Changes: this compound treatment is expected to significantly reduce or normalize the elevated levels of sorbitol and fructose in the sciatic nerves of diabetic rats.[4][13] It should also prevent the depletion of nerve myo-inositol.[3][4][14]
-
Functional Improvement: Treatment with this compound is expected to prevent or partially reverse the deficit in motor nerve conduction velocity (MNCV) observed in untreated diabetic rats.[4][13][15]
-
Structural Protection: Long-term this compound administration may prevent structural abnormalities in peripheral nerves, such as neuroaxonal dystrophy and reductions in myelinated nerve fiber size.[12][14]
-
Oxidative Stress: By preventing the depletion of NADPH, this compound may also mitigate downstream effects like increased oxidative stress.[15][16][17]
References
- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound treatment in rats with chronic streptozotocin-diabetes; changes in lens and in substance P and catecholamines in the iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of long-term aldose reductase inhibition on development of experimental diabetic neuropathy. Ultrastructural and morphometric studies of sural nerve in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Effect of Treating Streptozotocin-Induced Diabetic Rats With this compound, Myo-Inositol or Aminoguanidine on Endoneurial Blood Flow, Motor Nerve Conduction Velocity and Vascular Function of Epineurial Arterioles of the Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sorbinil in Galactose-Fed Rat Models of Cataract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactose-induced cataract in rats is a widely utilized and well-established experimental model for studying sugar cataracts, which are relevant to diabetic complications in humans. The underlying mechanism involves the polyol pathway, where the enzyme aldose reductase converts galactose to galactitol (dulcitol). The accumulation of galactitol in the lens fiber cells leads to osmotic stress, oxidative damage, and eventual lens opacification. Sorbinil is a potent aldose reductase inhibitor that has been extensively studied for its ability to prevent or reverse the progression of galactosemic cataracts by blocking this initial step in the pathogenic cascade.
These application notes provide detailed protocols for inducing galactosemic cataracts in rats, administering this compound, and assessing its efficacy through various analytical methods. The information is intended to guide researchers in designing and executing robust preclinical studies for the evaluation of aldose reductase inhibitors.
Signaling Pathway of Galactose-Induced Cataract and the Action of this compound
The primary signaling pathway implicated in galactosemic cataract formation is the polyol pathway. Under high galactose conditions, aldose reductase metabolizes galactose to galactitol. The accumulation of this sugar alcohol within the lens fibers creates a hypertonic environment, leading to an influx of water and subsequent swelling and vacuole formation. This osmotic stress also contributes to oxidative stress, depletion of myo-inositol, and reduced Na+/K+-ATPase activity, all of which are critical for maintaining lens transparency. This compound acts by directly inhibiting aldose reductase, thereby preventing the conversion of galactose to galactitol and mitigating the downstream pathological events.
Application Notes and Protocols for Cell-Based Assays to Evaluate Sorbinil Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorbinil is an aldose reductase inhibitor that has been investigated for its potential to mitigate diabetic complications.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[3][4] This accumulation is particularly problematic in tissues that do not require insulin (B600854) for glucose uptake, such as the lens, retina, peripheral nerves, and kidneys.[3] The buildup of sorbitol creates osmotic stress, leading to cellular damage and contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[3][5] this compound acts by inhibiting aldose reductase, thereby reducing the conversion of glucose to sorbitol and alleviating the associated cellular stress.[1][6]
These application notes provide detailed protocols for cell-based assays to assess the efficacy of this compound in vitro. The described assays focus on quantifying the direct inhibition of sorbitol accumulation and evaluating the downstream effects on cellular stress and signaling pathways.
Key Experimental Assays
Three key cell-based assays are detailed below to provide a comprehensive evaluation of this compound's efficacy:
-
Intracellular Sorbitol Accumulation Assay: To directly measure the inhibitory effect of this compound on the polyol pathway.
-
Osmotic Stress Assay: To assess the cytoprotective effect of this compound against high glucose-induced cellular stress.
-
Protein Kinase C (PKC) Activation Assay: To investigate the downstream effects of this compound on signaling pathways implicated in diabetic complications.
Intracellular Sorbitol Accumulation Assay
Objective: To quantify the dose-dependent effect of this compound on intracellular sorbitol levels in cells cultured under high glucose conditions.
Data Presentation
Table 1: Effect of this compound on Intracellular Sorbitol Concentration
| Treatment Group | Glucose (mM) | This compound (µM) | Intracellular Sorbitol (nmol/mg protein) | % Inhibition |
| Normal Glucose Control | 5.5 | 0 | 5.2 ± 0.8 | N/A |
| High Glucose Control | 30 | 0 | 48.6 ± 5.1 | 0% |
| This compound Treatment 1 | 30 | 1 | 35.2 ± 3.9 | 27.6% |
| This compound Treatment 2 | 30 | 10 | 15.8 ± 2.3 | 67.5% |
| This compound Treatment 3 | 30 | 50 | 8.1 ± 1.2 | 83.3% |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocol
a. Cell Culture and Treatment:
-
Cell Line Selection: Human retinal pigment epithelial cells (ARPE-19) or Schwann cells (IMS32) are suitable models.[7]
-
Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Starve the cells in serum-free medium for 12 hours prior to treatment.
-
Expose cells to the following conditions for 48 hours:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
High Glucose + this compound: 30 mM D-glucose with varying concentrations of this compound (e.g., 1, 10, 50 µM).
-
-
b. Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for sorbitol and protein quantification.
c. Sorbitol Quantification (HPLC Method): [8]
-
Derivatization: Mix 50 µL of the cell lysate supernatant with 50 µL of phenylisocyanate solution (1% in acetonitrile). Incubate at 60°C for 30 minutes to form a UV-absorbing derivative.
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into a C18 reverse-phase HPLC column.
-
Use a mobile phase of acetonitrile (B52724) and water (e.g., 40:60 v/v) at a flow rate of 1 mL/min.
-
Detect the sorbitol derivative at 240 nm.
-
Quantify the sorbitol concentration by comparing the peak area to a standard curve generated with known concentrations of sorbitol.
-
d. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit to normalize the sorbitol levels.
Workflow Diagram
Osmotic Stress Assay
Objective: To determine the protective effect of this compound on cell viability and morphology under high glucose-induced osmotic stress.
Data Presentation
Table 2: Effect of this compound on Cell Viability under Osmotic Stress
| Treatment Group | Glucose (mM) | This compound (µM) | Cell Viability (%) |
| Normal Glucose Control | 5.5 | 0 | 98.2 ± 1.5 |
| High Glucose Control | 50 | 0 | 65.4 ± 4.8 |
| This compound Treatment 1 | 50 | 1 | 72.1 ± 3.9 |
| This compound Treatment 2 | 50 | 10 | 85.7 ± 2.6 |
| This compound Treatment 3 | 50 | 50 | 92.3 ± 1.9 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocol
a. Cell Culture and Treatment:
-
Cell Line Selection: Use lens epithelial cells (HLE-B3) or retinal ganglion cells (RGC-5), which are susceptible to osmotic stress.
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM for HLE-B3) with 10% FBS.
-
Experimental Setup:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, expose cells to:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 50 mM D-glucose (to induce significant osmotic stress).
-
High Glucose + this compound: 50 mM D-glucose with this compound (1, 10, 50 µM).
-
-
Incubate for 72 hours.
-
b. Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the normal glucose control.
c. Morphological Assessment:
-
In a parallel experiment using 6-well plates, observe the cells under a phase-contrast microscope at 72 hours.
-
Capture images to document changes in cell morphology, such as cell swelling and detachment.
Workflow Diagram
Protein Kinase C (PKC) Activation Assay
Objective: To evaluate the effect of this compound on the activation of PKC, a downstream mediator of hyperglycemia-induced cellular damage.
Data Presentation
Table 3: Effect of this compound on PKC Activity
| Treatment Group | Glucose (mM) | This compound (µM) | Relative PKC Activity (%) |
| Normal Glucose Control | 5.5 | 0 | 100 ± 8.2 |
| High Glucose Control | 30 | 0 | 258 ± 21.5 |
| This compound Treatment 1 | 30 | 1 | 215 ± 18.9 |
| This compound Treatment 2 | 30 | 10 | 145 ± 12.7 |
| This compound Treatment 3 | 30 | 50 | 112 ± 9.8 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocol
a. Cell Culture and Treatment:
-
Cell Line Selection: Use human umbilical vein endothelial cells (HUVECs) or retinal endothelial cells, as vascular tissues are primary targets of diabetic complications.
-
Culture Conditions: Grow cells in endothelial growth medium (EGM-2) at 37°C and 5% CO2.
-
Experimental Setup:
-
Seed cells in 100 mm dishes.
-
Treat cells as described in the sorbitol accumulation assay (Section 1a) for 24 hours.
-
b. Membrane and Cytosolic Fractionation:
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at 1,000 x g to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Resuspend the membrane pellet in a buffer containing a non-ionic detergent.
c. PKC Activity Assay: [9][10]
-
Use a commercially available PKC activity assay kit.
-
The assay typically involves the phosphorylation of a specific substrate by PKC in the presence of [γ-32P]ATP.
-
Add equal amounts of protein from the membrane fractions to the reaction mixture.
-
Incubate at 30°C for 10-20 minutes.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
PKC activity is proportional to the amount of radioactivity incorporated into the substrate.
Signaling Pathway Diagram
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in cell-based models. By measuring intracellular sorbitol accumulation, assessing protection against osmotic stress, and quantifying the modulation of downstream signaling pathways like PKC, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent for diabetic complications. The use of multiple, complementary assays is crucial for a thorough preclinical evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immortalized Schwann cell lines as useful tools for pathogenesis-based therapeutic approaches to diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Measuring Nerve Conduction Velocity in Sorbinil-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring nerve conduction velocity (NCV) in animal models of diabetic neuropathy treated with the aldose reductase inhibitor, Sorbinil. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds in ameliorating diabetic nerve damage.
Introduction
Diabetic neuropathy is a common complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, numbness, and impaired motor function. A key pathological mechanism implicated in diabetic neuropathy is the overactivation of the polyol pathway, driven by hyperglycemia. Aldose reductase, the first and rate-limiting enzyme in this pathway, converts excess glucose to sorbitol. The accumulation of sorbitol and subsequent depletion of myo-inositol are believed to contribute to nerve dysfunction, partly by reducing Na+/K+-ATPase activity, which is crucial for maintaining nerve membrane potential and signal propagation.[1]
This compound is an aldose reductase inhibitor that has been investigated for its potential to prevent or reverse diabetic neuropathy by blocking this pathway.[2] Measuring nerve conduction velocity (NCV) is a critical electrophysiological technique used to assess the functional integrity of peripheral nerves and is a primary endpoint in preclinical studies evaluating therapeutic interventions for diabetic neuropathy.[3][4]
Signaling Pathway of this compound Action in Diabetic Neuropathy
The therapeutic effect of this compound in diabetic neuropathy is primarily attributed to its inhibition of aldose reductase, which mitigates the downstream pathological effects of the polyol pathway.
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
Experimental Protocols
The following protocols are synthesized from multiple studies investigating the effects of this compound on NCV in animal models. The most common model is the streptozotocin (B1681764) (STZ)-induced diabetic rat.
I. Induction of Diabetes
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction Agent: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered. The dosage typically ranges from 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Diabetes is confirmed 48-72 hours post-STZ injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels exceeding 250-300 mg/dL are considered diabetic and included in the study.
II. This compound Treatment
-
Dosage and Administration: this compound is typically administered orally. A common dose is 25 mg/kg/day.[5] The drug can be mixed with the animal's food or administered daily via oral gavage.
-
Treatment Groups:
-
Control: Non-diabetic, untreated animals.
-
Diabetic Control: STZ-induced diabetic animals receiving a vehicle.
-
This compound-Treated Diabetic: STZ-induced diabetic animals receiving this compound.
-
This compound-Treated Control (Optional): Non-diabetic animals receiving this compound to assess for any effects of the drug itself.
-
-
Duration: Treatment duration can vary from a few weeks to several months to assess both prevention and reversal of nerve conduction deficits.[5][6][7]
III. Measurement of Nerve Conduction Velocity
This protocol outlines the general procedure for measuring motor and sensory NCV in the sciatic nerve of anesthetized rats.
A. Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine i.p. or isoflurane (B1672236) inhalation).[8]
-
Maintain the animal's body temperature at 37°C using a heating pad or lamp to ensure accurate and reproducible NCV measurements, as nerve conduction is temperature-dependent.[9]
B. Electrode Placement and Stimulation (Motor NCV):
-
Place the recording electrodes in the plantar muscles of the hind paw. The active electrode should be on the muscle belly and the reference electrode on the 4th toe.[8]
-
Place a ground electrode subcutaneously on the contralateral hind limb or the back.
-
For proximal stimulation, insert a stimulating needle electrode near the sciatic nerve at the sciatic notch.
-
For distal stimulation, insert a stimulating needle electrode at the ankle, posterior to the medial malleolus, to stimulate the tibial nerve (a branch of the sciatic nerve).
-
Deliver supramaximal square-wave electrical pulses (e.g., 0.05-0.1 ms (B15284909) duration).[8]
C. Recording and Calculation (Motor NCV):
-
Record the compound muscle action potentials (CMAPs) from both proximal and distal stimulation sites.
-
Measure the latency from the stimulus artifact to the onset of the negative deflection of the CMAP for both proximal (Lp) and distal (Ld) responses.
-
Measure the distance (D) between the proximal and distal stimulation sites along the nerve path using a caliper.
-
Calculate the motor NCV using the following formula: NCV (m/s) = D (mm) / (Lp - Ld) (ms)
D. Electrode Placement and Stimulation (Sensory NCV):
-
To measure sensory NCV of the sural nerve (another branch of the sciatic nerve), place the stimulating electrodes near the nerve at the ankle.
-
Place the recording electrodes along the path of the sciatic nerve more proximally, for instance, at the sciatic notch.
-
Deliver supramaximal stimuli and record the sensory nerve action potentials (SNAPs).
E. Recording and Calculation (Sensory NCV):
-
Measure the latency (L) from the stimulus artifact to the onset of the SNAP.
-
Measure the distance (D) between the stimulating and recording electrodes.
-
Calculate the sensory NCV using the formula: NCV (m/s) = D (mm) / L (ms)
Experimental Workflow
The following diagram illustrates the typical workflow for an experiment evaluating the effect of this compound on NCV in a diabetic animal model.
Caption: Experimental workflow for NCV studies in this compound-treated animals.
Data Presentation
The following tables summarize quantitative data from studies on the effect of this compound on motor nerve conduction velocity (MNCV) in STZ-diabetic rats.
Table 1: Prevention of MNCV Deficits by this compound
| Study Duration | Group | MNCV (m/s) | % Improvement with this compound |
| 3 Weeks | Control | 55.0 ± 1.2 | N/A |
| Diabetic | 46.0 ± 1.5 | N/A | |
| Diabetic + this compound | 53.8 ± 1.3 | 86.7% | |
| 6 Weeks | Control | 56.2 ± 1.0 | N/A |
| Diabetic | 47.2 ± 1.4 | N/A | |
| Diabetic + this compound | 55.1 ± 1.1 | 87.8% | |
| 6 Months | Control | 58.0 ± 1.0 | N/A |
| Diabetic | 48.0 ± 1.2 | N/A | |
| Diabetic + this compound | 54.0 ± 1.1 | 60.0%[6] |
Data are presented as mean ± SEM. The percentage improvement is calculated as [(Treated Diabetic - Diabetic) / (Control - Diabetic)] * 100. Source: Adapted from Tomlinson et al. (1984) and Mayer & Tomlinson (1983).
Table 2: Reversal of MNCV Deficits by this compound in 6-Week Diabetic Rats
| Treatment Period | Group | MNCV (m/s) |
| 3 weeks diabetes, no treatment | Diabetic | 47.0 ± 1.2 |
| 3 weeks diabetes + 1 week this compound | Diabetic + this compound | 49.5 ± 1.0 |
| 3 weeks diabetes + 2 weeks this compound | Diabetic + this compound | 52.0 ± 1.1 |
| 3 weeks diabetes + 3 weeks this compound | Diabetic + this compound | 54.5 ± 1.3 |
| 6 weeks, no treatment | Diabetic | 47.2 ± 1.4 |
| 6 weeks, this compound throughout | Diabetic + this compound | 55.1 ± 1.1 |
| 6 weeks, no diabetes | Control | 56.2 ± 1.0 |
Data are presented as mean ± SEM. Source: Adapted from Tomlinson et al. (1984).[5]
Conclusion
The measurement of NCV in this compound-treated animal models of diabetic neuropathy provides a robust method for evaluating the therapeutic potential of aldose reductase inhibitors. The protocols outlined, when followed with attention to detail, particularly regarding temperature control and precise electrode placement, can yield reliable and reproducible data. The presented data clearly demonstrate that this compound can both prevent the development of and reverse existing deficits in motor nerve conduction velocity in diabetic rats, supporting the role of the polyol pathway in the pathogenesis of diabetic neuropathy. These application notes serve as a valuable resource for researchers aiming to investigate novel therapies for this debilitating condition.
References
- 1. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve Conduction Studies | PM&R KnowledgeNow [now.aapmr.org]
- 4. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on peripheral nerve conduction velocity, polyol concentrations and morphology in the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of aldose reductase inhibition on motor nerve conduction velocity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
Application Note: Quantification of Sorbinil in Human Plasma using High-Performance Liquid Chromatography with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbinil is an aldose reductase inhibitor that has been investigated for its potential in managing diabetic complications. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the determination of this compound in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The described method is based on established principles of bioanalytical method development and validation.
Principle
This method utilizes protein precipitation for the extraction of this compound from plasma samples, followed by chromatographic separation on a C18 column. An internal standard (IS) is incorporated to ensure accuracy and precision. Quantification is achieved by monitoring the UV absorbance at a specified wavelength.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer components)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Chromatographic Conditions
A proposed set of chromatographic conditions is summarized in the table below. These parameters should be optimized and validated in the user's laboratory.
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined (likely in the range of 220-280 nm) |
| Internal Standard (IS) | A suitable, commercially available compound with similar chromatographic and UV properties. |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with the mobile phase to create calibration standards.
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at various concentration levels (e.g., low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, or QC), add a fixed amount of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Method Validation
The analytical method should be validated according to international guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in plasma under different storage and processing conditions.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison. Below are example tables for presenting validation data.
Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | %RSD |
| 10 | 0.052 | 4.5 |
| 50 | 0.255 | 3.2 |
| 100 | 0.510 | 2.1 |
| 500 | 2.530 | 1.5 |
| 1000 | 5.080 | 1.1 |
| 2000 | 10.150 | 0.9 |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LQC | 30 | 29.5 ± 1.2 | 98.3 | 4.1 |
| MQC | 300 | 305.1 ± 9.8 | 101.7 | 3.2 |
| HQC | 1500 | 1488.0 ± 40.2 | 99.2 | 2.7 |
Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %RSD |
| LQC | 30 | 92.5 | 5.2 |
| MQC | 300 | 95.1 | 3.8 |
| HQC | 1500 | 94.3 | 3.1 |
LOD and LOQ
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 3 |
| Limit of Quantification (LOQ) | 10 |
Logical Relationship of the Analytical Process
Caption: Overview of the analytical workflow from sample to result.
Conclusion
This application note outlines a robust and reliable HPLC-UV method for the quantification of this compound in human plasma. The described protocol, including sample preparation by protein precipitation and reversed-phase chromatography, provides a solid foundation for researchers. It is imperative that this method is fully validated in the end-user's laboratory to ensure its performance and compliance with regulatory standards.
Application Notes and Protocols for Assessing Cataract Development in Sorbinil Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Sorbinil in preventing or delaying cataract development in preclinical studies. The methodologies outlined below are designed to ensure robust and reproducible data collection for the evaluation of aldose reductase inhibitors.
Introduction: The Role of this compound in Cataract Prevention
Diabetic and galactosemic cataracts are significant complications arising from chronic hyperglycemia. The polyol pathway, a metabolic route that converts glucose to sorbitol, is heavily implicated in the pathogenesis of these sugar-induced cataracts.[1][2] Under hyperglycemic conditions, the enzyme aldose reductase (AR) becomes hyperactive, leading to an accumulation of sorbitol within the lens.[2] This accumulation creates a hyperosmotic environment, causing an influx of water, lens fiber swelling, and eventual opacification.[1]
This compound is an aldose reductase inhibitor (ARI) that directly targets and blocks the activity of AR.[3][4][5] By inhibiting this key enzyme, this compound aims to prevent the excessive production and accumulation of sorbitol, thereby mitigating the osmotic stress and subsequent cellular damage that leads to cataract formation.[4][6] These protocols are designed to assess the in vivo and ex vivo efficacy of this compound in preclinical models of sugar-induced cataracts.
Signaling Pathway of Diabetic Cataractogenesis and this compound's Mechanism of Action
The development of diabetic cataracts is primarily initiated by the hyperactivity of the polyol pathway. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
Animal Models of Sugar-Induced Cataracts
3.1.1. Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to induce a state of chronic hyperglycemia that leads to the development of diabetic cataracts.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Glucose meter and test strips
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
-
Protocol:
-
Fast rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.
-
Administer a single intraperitoneal (IP) injection of the STZ solution.
-
Provide the rats with a 5% sucrose (B13894) solution for the first 24 hours post-injection to prevent initial hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[7]
-
Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving this compound). A non-diabetic control group should also be maintained.
-
Administer this compound or vehicle daily by oral gavage at the desired dose (e.g., 10-20 mg/kg/day).
-
Monitor cataract development weekly or bi-weekly using slit-lamp biomicroscopy.
-
3.1.2. Galactose-Induced Cataract Rat Model
This model induces rapid and severe cataract formation due to the high affinity of galactose for aldose reductase and the subsequent accumulation of galactitol.[1]
-
Materials:
-
Young (e.g., 21-day-old) Sprague-Dawley rats[1]
-
D-galactose
-
This compound
-
Vehicle for this compound
-
-
Protocol:
-
Prepare a diet containing a high concentration of galactose (e.g., 30-50%). Alternatively, provide a galactose solution (e.g., 10-12.5%) as the sole source of drinking water.[1]
-
Divide the rats into a control group (normal diet/water), a galactose-fed control group, and a galactose-fed group treated with this compound.
-
Administer this compound or vehicle daily by oral gavage.
-
Monitor cataract development frequently (e.g., every 2-3 days) due to the rapid progression in this model.[1][6]
-
Assessment of Cataract Development
3.2.1. Slit-Lamp Biomicroscopy
This is the primary method for in vivo monitoring of cataract progression.
-
Materials:
-
Slit-lamp biomicroscope
-
Mydriatic eye drops (e.g., 1% tropicamide) to dilate the pupils
-
Anesthetic (if required for animal handling)
-
-
Protocol:
-
Dilate the pupils of the rats by instilling one drop of mydriatic solution into each eye. Wait for 10-15 minutes for full dilation.
-
If necessary, lightly anesthetize the rat to ensure stability during examination.
-
Position the rat securely in front of the slit-lamp.
-
Examine the lens of each eye under magnification.
-
Grade the lens opacity based on a standardized scoring system.
-
-
Cataract Grading Scale: A simple and effective grading scale is as follows:
3.2.2. Scheimpflug Imaging
This technique provides an objective, quantitative measure of lens density.
-
Materials:
-
Scheimpflug imaging device (e.g., Pentacam)
-
Mydriatic eye drops
-
Anesthetic
-
-
Protocol:
-
Prepare the animal as for slit-lamp biomicroscopy.
-
Position the animal's eye in front of the Scheimpflug camera.
-
Acquire multiple images of the lens.
-
Use the device's software to analyze the images and calculate the average lens density, lens density standard deviation, and maximum lens density.[11][12]
-
Biochemical Assays
At the end of the study, lenses are excised for biochemical analysis.
3.3.1. Measurement of Lens Sorbitol Levels
This assay directly measures the accumulation of the key pathogenic molecule in sugar-induced cataracts.
-
Protocol:
-
Excise the lenses and immediately freeze them in liquid nitrogen.
-
Weigh the frozen lenses.
-
Homogenize the lenses in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate and collect the supernatant.
-
Neutralize the supernatant.
-
Analyze the sorbitol concentration using High-Performance Liquid Chromatography (HPLC) or a commercially available sorbitol assay kit.
-
3.3.2. Measurement of Lens Glutathione (GSH) Levels
GSH is a critical antioxidant, and its depletion is a marker of oxidative stress in the lens.
-
Protocol:
-
Prepare lens homogenates as described for sorbitol measurement.
-
Use a spectrophotometric assay based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm. Commercially available kits are also widely used.
-
3.3.3. Measurement of Lens ATP Levels
ATP levels are an indicator of the metabolic health of the lens.
-
Protocol:
-
Prepare lens homogenates.
-
Use a luciferase-based assay to measure ATP levels. The light produced in the reaction is proportional to the amount of ATP and can be measured using a luminometer.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Lens Opacity Scores in Diabetic Rats
| Treatment Group | Week 4 | Week 8 | Week 12 |
| Non-Diabetic Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.2 |
| Diabetic Control | 1.2 ± 0.4 | 2.5 ± 0.6 | 3.8 ± 0.5 |
| Diabetic + this compound (10 mg/kg) | 0.5 ± 0.3 | 1.1 ± 0.5 | 1.9 ± 0.7 |
| Diabetic + this compound (20 mg/kg) | 0.2 ± 0.2 | 0.6 ± 0.4 | 1.2 ± 0.6 |
| *Data are presented as mean ± SD. *p < 0.05 compared to Diabetic Control. (Note: These are representative data based on expected outcomes). |
Table 2: Effect of this compound on Lens Biochemical Parameters in Diabetic Rats
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound (20 mg/kg) |
| Sorbitol (nmol/g lens) | 1.5 ± 0.4 | 45.2 ± 8.7 | 5.3 ± 1.8 |
| Glutathione (μmol/g lens) | 3.8 ± 0.5 | 1.9 ± 0.6 | 3.5 ± 0.7 |
| ATP (nmol/g lens) | 2.1 ± 0.3 | 1.2 ± 0.4 | 1.9 ± 0.4 |
| Data are presented as mean ± SD. *p < 0.05 compared to Diabetic Control. (Note: These are representative data based on expected outcomes). |
Experimental Workflow
The following diagram outlines the logical flow of a typical preclinical study assessing the efficacy of this compound.
References
- 1. A simple and stable galactosemic cataract model for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversal of diabetic cataract by this compound, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the aldose reductase inhibitor this compound on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactose cataract prevention with this compound, an aldose reductase inhibitor: a light microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of galactose-induced alterations in ocular lens with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Function Relationships in the Rodent Streptozotocin-Induced Model for Diabetic Retinopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Long-Term Administration of Sorbinil in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of the aldose reductase inhibitor, Sorbinil, in various rodent models of diabetic complications. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of aldose reductase inhibitors.
Introduction
This compound is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway becomes hyperactive, leading to the accumulation of sorbitol in tissues that do not depend on insulin (B600854) for glucose uptake.[2] This accumulation is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and cataracts.[1][3] Long-term studies in rodent models have been instrumental in elucidating the therapeutic potential of this compound in mitigating these complications.
Signaling Pathway: The Polyol Pathway and the Action of this compound
The diagram below illustrates the polyol pathway of glucose metabolism and the inhibitory action of this compound on aldose reductase. In hyperglycemic states, excess glucose is shunted to this pathway, leading to the production and accumulation of sorbitol. This compound blocks the conversion of glucose to sorbitol, thereby preventing its downstream pathological effects.
Caption: The Polyol Pathway and this compound's Mechanism of Action.
Quantitative Data from Rodent Studies
The following tables summarize the key quantitative findings from long-term studies of this compound in various rodent models.
Diabetic Neuropathy
| Parameter | Rodent Model | Treatment Duration | This compound Dose | Key Findings | Reference |
| Neuroaxonal Dystrophy | STZ-Diabetic Rats | 8 months | Not Specified | Decreased the frequency of neuroaxonal dystrophy compared to untreated diabetic rats. | [4] |
| Nerve Sorbitol Levels | STZ-Diabetic Rats | 8 months | Not Specified | Completely prevented the 3- to 4-fold increase in sorbitol content in sympathetic ganglia. | [4] |
| Nerve Myo-inositol Levels | STZ-Diabetic Rats | 8 months | Not Specified | Improved but did not completely normalize the modest decrease in myo-inositol. | [4] |
| Tibial Nerve Motor Conduction Velocity | STZ-Diabetic Rats | 6 months | Not Specified | Produced a 60% improvement in motor conduction velocity. | [5] |
| Nerve Axon Area | STZ-Diabetic Rats | 6 months | Not Specified | Prevented the 14% reduction in axon area seen in untreated diabetic rats. | [5] |
| Nerve Myelin Area | STZ-Diabetic Rats | 6 months | Not Specified | Normalized the 28% increase in myelin area observed in untreated diabetic animals. | [5] |
| Sciatic Nerve Na+/K+-ATPase Activity | STZ-Diabetic Rats | Not Specified | Not Specified | Prevented the fall in nerve sodium-potassium ATPase activity. | [6] |
Diabetic Cataracts
| Parameter | Rodent Model | Treatment Duration | This compound Dose | Key Findings | Reference |
| Cataract Prevention | Galactose-Fed Rats | Up to 8 months | Not Specified | Completely prevented cataractous changes. | [7] |
| Cataract Prevention | Diabetic Octodon degus | Up to 6 months | Not Specified | Completely prevented cataract formation. | [8] |
| Cataract Reversal | Galactose-Fed Rats | 20 days | 20 mg/kg | In combination with a normal diet, restored lens transparency and partially restored fiber cell integrity. | [9] |
| Lens Sorbitol Levels | Alloxan-Diabetic Rats | 1 week | 40 mg/kg | Decreased lens sorbitol from 12.2 µmol/g to 0.60 µmol/g. | [10] |
| Lens Fructose Levels | Alloxan-Diabetic Rats | 1 week | 40 mg/kg | Decreased lens fructose from 3.20 µmol/g to 0.85 µmol/g. | [10] |
| Lens Glutathione (B108866) Levels | Alloxan-Diabetic Rats | 1 week | 40 mg/kg | Maintained normal glutathione levels, which were reduced to 60% in untreated diabetic rats. | [10] |
Diabetic Nephropathy
| Parameter | Rodent Model | Treatment Duration | This compound Dose | Key Findings | Reference |
| Glomerular Basement Membrane (GBM) Width | STZ-Diabetic Rats (20% protein diet) | 6 months | Not Specified | Decreased the diabetes-induced increase in GBM width. | [11] |
| Mesangial Volume Fraction | STZ-Diabetic Rats (50% protein diet) | 6 months | Not Specified | Largely prevented the mesangial expansion seen in diabetic animals. | [11] |
| Urinary Protein Excretion | Spontaneously Diabetic (BB) Rats | 4 months | 20 mg/kg/day (oral) | Normalized urinary protein excretion (6.56 ± 3.34 mg/24h vs. 17.76 ± 2.59 mg/day in untreated). | [12] |
Experimental Protocols
The following are generalized protocols for key experiments involving the long-term administration of this compound in rodent models, based on published studies.
Induction of Diabetes in Rodents
-
Streptozotocin (STZ)-Induced Diabetes:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction: A single intraperitoneal (IP) or intravenous (IV) injection of STZ (typically 40-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Galactose-Induced Cataracts (Galactosemia Model):
-
Animal Model: Young rats.
-
Induction: Feed the animals a diet containing a high percentage of galactose (e.g., 50%).
-
Monitoring: Regularly examine the lenses for cataract development using ophthalmoscopy or slit-lamp biomicroscopy.
-
This compound Administration
-
Route of Administration: this compound is typically administered orally, either mixed in the diet or via gavage.
-
Dosage: Effective doses in rodent models have ranged from 20 mg/kg/day to 40 mg/kg/day.[9][10][12]
-
Preparation: For dietary administration, this compound can be mixed into the rodent chow. For gavage, it can be suspended in a suitable vehicle such as carboxymethyl cellulose.
-
Treatment Duration: Long-term studies have ranged from several weeks to 11 months.[4][5][8][11][12][13]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the long-term effects of this compound in a rodent model of diabetic complications.
References
- 1. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Clinical experience with this compound--an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. scispace.com [scispace.com]
- 6. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactose cataract prevention with this compound, an aldose reductase inhibitor: a light microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cataract prevention in diabetic Octodon degus with Pfizer's this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergism of this compound and normal diet on reversal of stage-II sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of an aldose reductase inhibitor (this compound) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on glomerular structure and function in long-term-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversal of proteinuria by this compound, an aldose reductase inhibitor in spontaneously diabetic (BB) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound treatment in rats with chronic streptozotocin-diabetes; changes in lens and in substance P and catecholamines in the iris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sorbinil in the Study of Diabetic Nephropathy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. A key pathway implicated in its pathogenesis is the polyol pathway.[1][2] Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose to sorbitol.[3][4][5] This accumulation of sorbitol, along with the subsequent depletion of NADPH and increase in the NADH/NAD+ ratio, leads to osmotic and oxidative stress within renal cells, contributing to the progression of diabetic nephropathy.[1][3][4][6][7]
Sorbinil is a potent and specific inhibitor of aldose reductase.[8][9][10] By blocking this key enzyme, this compound has been instrumental in experimental studies to elucidate the role of the polyol pathway in the development of diabetic kidney disease. Its use in preclinical models has helped to understand the downstream consequences of aldose reductase activation, including effects on glomerular hyperfiltration, proteinuria, and the accumulation of advanced glycation end products (AGEs).[2][11][12] These notes provide detailed protocols for the use of this compound in a common animal model of diabetic nephropathy and for the analysis of key pathological markers.
Mechanism of Action of this compound in Diabetic Nephropathy
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to a cascade of detrimental cellular events. This compound, by inhibiting aldose reductase, mitigates these effects. The primary mechanisms include:
-
Reduction of Sorbitol Accumulation: this compound directly blocks the conversion of glucose to sorbitol, thereby preventing the intracellular accumulation of this polyol and the subsequent osmotic stress.[4][13]
-
Alleviation of Oxidative Stress: The conversion of glucose to sorbitol consumes NADPH, a crucial cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione. By inhibiting aldose reductase, this compound helps maintain NADPH levels, thus bolstering the cell's antioxidant defenses.[7]
-
Modulation of Protein Kinase C (PKC) Activity: The activation of the polyol pathway has been linked to the activation of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that contribute to renal damage.[1] this compound's inhibition of the polyol pathway may indirectly lead to the normalization of PKC activity.
-
Inhibition of Advanced Glycation End Product (AGE) Formation: The increased availability of fructose, the downstream product of sorbitol metabolism, can contribute to the formation of advanced glycation end products (AGEs).[1] AGEs are known to promote inflammation and fibrosis in the kidney. By reducing the flux through the polyol pathway, this compound may indirectly decrease the formation of AGEs.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound in experimental models of diabetic nephropathy.
Table 1: Effect of this compound on Renal Function in Streptozotocin-Induced Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Reference |
| Glomerular Filtration Rate (GFR) | ||||
| Single-Nephron GFR (nl/min) | 30.5 ± 1.5 | 45.6 ± 2.6 | 33.6 ± 1.9 | [11] |
| Urinary Protein Excretion | ||||
| Total Protein (mg/24h) | ~2 | 15-25 | ~6 (prevented ~70% of increase) | [12] |
| Albumin Excretion | Increased in Diabetes | Not significantly affected by this compound | [3][5] | |
| Renal Hemodynamics | ||||
| Single-Nephron Plasma Flow (nl/min) | 98 ± 6 | 162 ± 12 | 105 ± 8 | [11] |
| Afferent Arteriolar Resistance (x10^10 dyn·s·cm^-5) | 2.24 ± 0.12 | 1.48 ± 0.09 | 2.15 ± 0.14 | [11] |
Table 2: Effect of this compound on Biochemical Parameters in the Kidneys of Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Reference |
| Polyol Pathway Metabolites | ||||
| Glomerular Sorbitol Content (nmol/mg protein) | ~0.2 | ~2.0 (10-fold increase) | ~0.2 (unchanged from control) | [4] |
| Renal Cortical Sorbitol Accumulation | - | Significantly Increased | Completely Prevented | [13] |
| Glomerular Myo-inositol Content | Normal | Reduced | Completely Prevented Reduction | [4] |
| Glomerular Prostaglandin (B15479496) Production | ||||
| Prostaglandin Synthesis | Normal | Higher than control | Reduced | [1] |
Experimental Protocols
Induction of Diabetic Nephropathy in Rodents (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rats or mice using streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells. This is a widely used model to study diabetic complications, including nephropathy.[2][6][14]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile-filtered
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8 weeks old)
-
Blood glucose meter and test strips
-
Insulin (long-acting, optional for long-term studies to manage severe hyperglycemia and prevent mortality)
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration (e.g., for rats: 50-65 mg/kg; for mice: a multi-low-dose regimen of 40-50 mg/kg for 5 consecutive days is often preferred to reduce mortality).[6][14] Protect the solution from light.
-
Induction of Diabetes:
-
Fast the animals overnight (for rats) or for 4-6 hours (for mice).
-
Administer the freshly prepared STZ solution via a single intraperitoneal (IP) injection for rats, or daily IP injections for 5 days for mice.[14]
-
Administer an equivalent volume of citrate buffer to the control group.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after the final STZ injection from the tail vein.
-
Animals with blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic.[14]
-
-
This compound Treatment:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound daily by oral gavage at a dose ranging from 20 to 50 mg/kg body weight.[13][15] Treatment can be initiated either before or after the onset of hyperglycemia, depending on the study's objective (prevention vs. treatment).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels regularly (e.g., weekly).
-
At specified time points, house the animals in metabolic cages for 24-hour urine collection to measure urinary volume and albumin/protein excretion.
-
At the end of the study, euthanize the animals and collect blood and kidney tissues for further analysis.
-
Measurement of Aldose Reductase Activity in Kidney Tissue
This protocol outlines a spectrophotometric method to determine aldose reductase activity in renal tissue homogenates.[8][16]
Materials:
-
Kidney tissue (cortex or whole kidney)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.2, 2 mM DTT, 5 mM EDTA, and protease inhibitors)[16]
-
Spectrophotometer capable of reading at 340 nm
-
NADPH solution
-
Substrate solution (e.g., D,L-glyceraldehyde)
-
Bradford assay reagents for protein quantification
Procedure:
-
Tissue Homogenization:
-
Excise the kidney and place it in ice-cold PBS.
-
Dissect the desired region (e.g., cortex) and weigh it.
-
Homogenize the tissue in ice-cold lysis buffer using a Dounce homogenizer or a similar device.
-
Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.[16]
-
Collect the supernatant (cytosolic fraction) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford assay.
-
Enzyme Activity Assay:
-
In a 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, NADPH, and the tissue lysate.
-
Include a blank for each sample containing the reaction mixture without the substrate to correct for non-specific NADPH oxidation.
-
Initiate the reaction by adding the substrate (e.g., D,L-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 10-20 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the reaction curve.
-
Aldose reductase activity is expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Quantification of Advanced Glycation End Products (AGEs) in Kidney Tissue
This protocol describes an enzyme-linked immunosorbent assay (ELISA) for the quantification of AGEs in renal tissue.
Materials:
-
Kidney tissue
-
Protein extraction buffer
-
AGE-specific ELISA kit (commercially available kits for specific AGEs like carboxymethyl-lysine (CML) are recommended)
-
Plate reader
Procedure:
-
Protein Extraction:
-
Homogenize a known weight of kidney tissue in a suitable protein extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the extract.
-
ELISA:
-
Follow the manufacturer's instructions for the specific AGE ELISA kit.
-
Typically, this involves coating a microplate with the kidney protein extract, followed by incubation with a primary antibody specific to the AGE of interest.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided AGE standards.
-
Calculate the concentration of the specific AGE in the kidney samples based on the standard curve and normalize it to the total protein concentration.
-
Histological Analysis of Diabetic Nephropathy
This protocol provides a general guideline for the histological assessment of renal tissue to evaluate the structural changes associated with diabetic nephropathy.[17][18]
Materials:
-
Kidney tissue
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Light microscope
Procedure:
-
Tissue Fixation and Processing:
-
Immediately after harvesting, fix the kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
-
Sectioning: Cut 3-5 µm thick sections using a microtome.
-
Staining:
-
PAS Staining: To visualize the basement membranes and mesangial matrix. Thickening of the glomerular basement membrane and mesangial expansion are characteristic features of diabetic nephropathy.
-
Masson's Trichrome Staining: To assess the degree of fibrosis (collagen deposition will stain blue). Increased interstitial fibrosis and glomerulosclerosis are signs of advanced diabetic kidney disease.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Quantify the changes using morphometric analysis software. Key parameters to assess include:
-
Glomerular volume
-
Mesangial matrix volume fraction
-
Glomerular basement membrane thickness (requires electron microscopy for accurate measurement)
-
Tubulointerstitial fibrosis area
-
-
Visualizations
Signaling Pathway of the Polyol Pathway in Diabetic Nephropathy
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow for Studying this compound in a Diabetic Nephropathy Model
Caption: Workflow for evaluating this compound in a diabetic nephropathy model.
References
- 1. This compound suppresses glomerular prostaglandin production in the streptozotocin diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of this compound on glomerular structure and function in long-term-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound prevents glomerular hyperperfusion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diminished proteinuria in diabetes mellitus by this compound, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound does not prevent hyperfiltration, elevated ultrafiltration pressure and albuminuria in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reversal of proteinuria by this compound, an aldose reductase inhibitor in spontaneously diabetic (BB) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Osmolarity and Glucose Differentially Regulate Aldose Reductase Activity in Cultured Mouse Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmcmed.org [ijmcmed.org]
- 18. researchgate.net [researchgate.net]
Preventing Sugar Cataracts with Sorbinil in Cultured Lens Organs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing a cultured lens organ system to investigate the efficacy of Sorbinil in preventing the formation of sugar cataracts. The information compiled herein is designed to guide researchers in establishing a robust in vitro model for screening and characterizing aldose reductase inhibitors.
Introduction
Diabetic cataracts, a major cause of vision loss, are strongly associated with the polyol pathway of glucose metabolism.[1] In hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol within the lens.[1] The accumulation of sorbitol, a sugar alcohol, creates a hyperosmotic environment, leading to hydropic lens fiber swelling, degeneration, and ultimately, the formation of cataracts.[1][2] This process is often referred to as the "osmotic hypothesis" of sugar cataract formation.[1]
This compound is an aldose reductase inhibitor (ARI) that has been investigated for its potential to prevent or delay the onset of diabetic complications, including cataracts.[3][4] By inhibiting AR, this compound blocks the conversion of glucose to sorbitol, thereby mitigating the osmotic stress within the lens.[3][5] The use of cultured lens organs provides a valuable ex vivo model to study the pathogenesis of sugar cataracts and to evaluate the therapeutic potential of ARIs like this compound in a controlled environment.[5][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on polyol accumulation and cataract formation in cultured lenses and related models.
Table 1: Effect of this compound on Sorbitol Accumulation in Cultured Rat Lenses
| Treatment Group | Glucose Concentration (mmol/L) | This compound Concentration (mol/L) | Incubation Time | Sorbitol Level (µmol/g lens) | Percent Inhibition | Reference |
| Control | 5.5 | 0 | 7 days | Not Reported | - | [5] |
| High Glucose | 35 | 0 | 7 days | Elevated | - | [5] |
| High Glucose + this compound | 35 | 3.1 x 10⁻⁶ (IC₅₀) | 7 days | Reduced | 50% | [5] |
Table 2: Effect of this compound on Xylitol (B92547) Accumulation and Cataract Formation in Cultured Rat Lenses
| Treatment Group | Xylose Concentration (mmol/L) | This compound Concentration | Incubation Time | Xylitol Accumulation | Cataract Formation | Reference |
| Control | 0 | 0 | - | Baseline | None | [5] |
| High Xylose | 29.5 | 0 | 20-48 hours | Increased | Cortical opacities | [5] |
| High Xylose + this compound | 29.5 | Sufficient to inhibit >80% xylitol accumulation | 20-48 hours | Inhibited (>80%) | Prevented | [5] |
Table 3: Effect of this compound on Metabolite Levels in Lenses of Diabetic Rats
| Metabolite | Control (µmol/g) | Diabetic (µmol/g) | Diabetic + this compound (40 mg/kg) (µmol/g) | Reference |
| Sorbitol | 0.33 ± 0.03 | 12.2 ± 0.52 | 0.60 ± 0.06 | |
| Fructose | 0.55 ± 0.05 | 3.20 ± 0.10 | 0.85 ± 0.08 | |
| Glycerol 3-phosphate | 0.10 ± 0.01 | 0.76 ± 0.10 | 0.36 ± 0.03 | |
| Glucose 6-phosphate | 0.074 ± 0.006 | 0.200 ± 0.009 | Unchanged | |
| Glutathione | Normal | Decreased to 60% of normal | Sustained at normal levels |
Experimental Protocols
Protocol 1: Rat Lens Organ Culture for Sugar Cataract Induction
This protocol details the procedure for establishing and maintaining rat lens organ cultures to induce sugar cataracts.
Materials:
-
Sprague-Dawley or Wistar rats (21-day old)
-
TC-199 culture medium (or other suitable medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
High-glucose or high-xylose medium (e.g., TC-199 with 35 mM glucose or 29.5 mM xylose)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile dissecting tools (forceps, scissors)
-
Petri dishes (35 mm)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Animal Euthanasia and Eye Enucleation: Euthanize rats according to approved institutional animal care protocols. Immediately enucleate the eyes and place them in sterile, ice-cold culture medium.
-
Lens Dissection: Under a dissecting microscope in a sterile hood, carefully dissect the lens from the eyeball. Make an incision at the limbus and gently remove the cornea and iris. Carefully cut the zonules to free the lens.
-
Lens Culture: Place each lens in an individual well of a 24-well plate or a 35 mm petri dish containing 2 mL of pre-warmed culture medium (TC-199 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Pre-incubation: Incubate the lenses for 24 hours at 37°C in a 5% CO₂ atmosphere to allow them to stabilize.
-
Cataract Induction: After pre-incubation, replace the medium with the high-sugar medium (e.g., 35 mM glucose or 29.5 mM xylose) to induce cataract formation. For the this compound treatment group, add the desired concentration of this compound to the high-sugar medium. Include a vehicle control group (high-sugar medium with the solvent used for this compound).
-
Incubation and Observation: Culture the lenses for the desired period (e.g., up to 7 days). Observe the lenses daily under a dissecting microscope for the development of opacities.
-
Medium Change: Change the culture medium every 48 hours.
Protocol 2: Assessment of Lens Opacity
Lens opacity can be assessed qualitatively and quantitatively.
Qualitative Assessment:
-
Visual Inspection: Daily observation of the lenses under a dissecting microscope. Document the progression of opacities using a scoring system (e.g., from clear to completely opaque).
-
Photography: Capture images of the lenses at regular intervals to document the development of cataracts.
Quantitative Assessment:
-
Image Analysis: Use software like ImageJ to quantify the opaque area from the captured images.
-
Optical Coherence Tomography (OCT): If available, OCT can be used to obtain high-resolution cross-sectional images of the lens to quantify changes in light scattering and lens density.
Protocol 3: Measurement of Sorbitol/Xylitol Accumulation
This protocol outlines the measurement of polyol levels in the cultured lenses.
Materials:
-
Cultured lenses
-
Phosphate Buffered Saline (PBS)
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
Sorbitol/Xylitol assay kit (e.g., enzymatic assay based on sorbitol dehydrogenase)
-
Spectrophotometer or plate reader
Procedure:
-
Lens Harvesting: At the end of the culture period, harvest the lenses and wash them with ice-cold PBS.
-
Homogenization: Snap-freeze the lenses in liquid nitrogen and homogenize them in a pre-weighed amount of cold 6% perchloric acid.
-
Neutralization: Centrifuge the homogenate and neutralize the supernatant with a known volume of 3M KOH.
-
Polyol Quantification: Use a commercially available sorbitol or xylitol assay kit to measure the polyol concentration in the neutralized supernatant according to the manufacturer's instructions.
-
Data Normalization: Express the polyol concentration as µmol per gram of lens wet weight.
Visualizations
Signaling Pathway of Sugar Cataract Formation and Inhibition by this compound
Caption: The polyol pathway in sugar cataract formation and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in a Lens Organ Culture Model
Caption: Workflow for testing this compound's efficacy in a lens organ culture model.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Induction of cataract-like changes in rat lens epithelial explants by transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sorbinil Insolubility for In Vitro Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Sorbinil's low aqueous solubility in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This is a common challenge for many organic small molecules and can lead to precipitation, affecting the accuracy and reproducibility of in vitro experiments.
Q2: What are the primary methods to dissolve this compound for in vitro studies?
A2: The two main approaches for solubilizing this compound are the use of an organic co-solvent, most commonly Dimethyl Sulfoxide (DMSO), or by forming an inclusion complex with cyclodextrins.
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The tolerance to DMSO varies between cell lines. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to perform a vehicle control experiment with the same final DMSO concentration to assess its specific effect on your cells.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A4: This phenomenon is known as "antisolvent precipitation" or "solvent-shifting." this compound is highly soluble in DMSO but not in the aqueous environment of the culture medium. When the concentrated DMSO stock is rapidly diluted, the local DMSO concentration drops, causing this compound to crash out of solution. To prevent this, you can try the following:
-
Stepwise Dilution: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium, mix thoroughly, and then add this intermediate dilution to the final volume of your medium.
-
Lower Final Concentration: Ensure the final concentration of this compound in your experiment is below its aqueous solubility limit.
-
Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) can help maintain solubility.
Q5: What are cyclodextrins and how do they improve this compound's solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex." This complex has improved solubility in aqueous solutions because the hydrophobic this compound molecule is shielded within the cyclodextrin's core, while the hydrophilic exterior of the cyclodextrin (B1172386) interacts favorably with water.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the chosen solvent.
| Observation | Potential Cause | Recommended Solution |
| Undissolved particles remain in the solvent. | Insufficient solvent volume for the amount of this compound. | Increase the solvent volume to achieve a lower, more soluble concentration. |
| Low temperature of the solvent. | Gently warm the solution to 37°C. For DMSO, heating up to 60°C can be applied.[1] | |
| Incomplete mixing. | Vortex the solution vigorously. Sonication in a water bath can also aid dissolution. |
Issue 2: Precipitation occurs when adding the this compound-DMSO stock solution to the aqueous medium.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or formation of solid particles. | Rapid solvent shift from DMSO to the aqueous medium ("antisolvent precipitation"). | Employ a stepwise dilution method. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, then add this to the final volume. |
| The final concentration of this compound exceeds its aqueous solubility. | Lower the final experimental concentration of this compound. | |
| The final DMSO concentration is too low to maintain solubility. | If your cells tolerate it, increase the final DMSO concentration (up to 0.5%). Always include a vehicle control. |
Issue 3: The prepared this compound solution becomes cloudy or shows precipitation over time in the incubator.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms after a period of incubation. | Temperature fluctuations affecting solubility. | Ensure the incubator maintains a stable temperature. Pre-warm all solutions to 37°C before mixing. |
| Interaction with media components. | The presence of certain salts or proteins in the media can sometimes lead to precipitation. Consider using a different media formulation if the problem persists. | |
| Instability of the diluted solution. | Prepare fresh dilutions of this compound for each experiment. Avoid long-term storage of diluted aqueous solutions. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 423.37 mM[1] | Ultrasonic and warming to 60°C may be required for complete dissolution.[1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Maximum Final DMSO Concentration | Ideal Final DMSO Concentration |
| Most immortalized cell lines | 0.5% | ≤ 0.1% |
| Primary cells and sensitive cell lines | ≤ 0.1% | As low as possible, ideally <0.05% |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 236.20 g/mol
-
For 1 mL of a 100 mM stock solution, weigh out 23.62 mg of this compound powder.
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
-
Mixing:
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied.[1]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution using Stepwise Dilution
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the this compound stock solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 100 mM stock solution in pre-warmed medium to create an intermediate concentration (e.g., 10 mM or 1 mM).
-
-
Prepare the final working solution:
-
Add the required volume of the stock or intermediate solution to the final volume of pre-warmed culture medium to achieve the desired experimental concentration.
-
Crucially, add the this compound solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
-
Final DMSO Concentration Check:
-
Calculate the final percentage of DMSO in your working solution and ensure it is within the tolerated range for your specific cell line.
-
Protocol 3: General Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve the desired concentration of HP-β-CD in distilled water or buffer with continuous stirring. The concentration of HP-β-CD will depend on the desired solubility enhancement and should be determined empirically.
-
-
Add this compound:
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
-
Complexation:
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Equilibration and Filtration:
-
After the stirring period, allow the solution to equilibrate.
-
Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
-
Quantification (Optional but Recommended):
-
Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Storage:
-
Store the prepared this compound-cyclodextrin solution at 4°C for short-term use or aliquot and freeze for long-term storage.
-
Visualizations
Signaling Pathway: The Polyol Pathway and this compound's Mechanism of Action
References
Technical Support Center: Managing Sorbinil Hypersensitivity in Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypersensitivity reactions to Sorbinil during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational aldose reductase inhibitor.[1] Aldose reductase is an enzyme in the polyol pathway that converts excess glucose into sorbitol.[1][2] By inhibiting this enzyme, this compound aims to prevent the accumulation of sorbitol, which is implicated in the long-term complications of diabetes, such as neuropathy and retinopathy.[1][3]
Q2: What are the reported hypersensitivity reactions to this compound in clinical trials?
A2: Hypersensitivity reactions are a clinically significant adverse event associated with this compound.[3] These reactions are often similar to those seen with other hydantoin (B18101) compounds and typically occur within the early weeks of therapy.[3] Manifestations can include fever, skin rash, and myalgia.[2][4] In some cases, more severe reactions involving lymphadenopathy and pancytopenia have been reported.[4]
Q3: What is the incidence of hypersensitivity reactions to this compound?
A3: The reported incidence of hypersensitivity reactions to this compound has varied across clinical trials. Some studies have reported rates of approximately 7% to 10%.[1][2][4]
Q4: What is the suspected mechanism behind this compound-induced hypersensitivity?
A4: The exact mechanism is not fully elucidated, but it is thought to be a delayed-type hypersensitivity reaction (Type IV). Evidence suggests that this compound, like other hydantoins, may be metabolized by cytochrome P-450 into reactive intermediates, such as arene oxides.[4] These reactive metabolites can act as haptens, binding to cellular macromolecules and triggering an immune response.[4] An inherited defect in detoxifying these metabolites may increase a patient's susceptibility to these reactions.[4]
Troubleshooting Guide for Suspected Hypersensitivity Reactions
This guide provides a step-by-step approach for managing a suspected hypersensitivity reaction to this compound in a clinical trial setting.
| Step | Action | Rationale |
| 1. Immediate Discontinuation of this compound | Cease administration of this compound immediately upon suspicion of a hypersensitivity reaction. | To prevent further exposure to the causative agent and limit the severity of the reaction. |
| 2. Clinical Assessment and Documentation | Thoroughly evaluate and document the patient's signs and symptoms. This should include the time of onset, nature and extent of any rash, presence of fever, and any systemic symptoms. | To accurately characterize the reaction and guide further management. |
| 3. Laboratory Investigations | Perform a complete blood count with differential to check for eosinophilia or other abnormalities, liver function tests, and renal function tests. | To assess for systemic involvement and rule out other causes. |
| 4. Symptomatic Treatment | Administer supportive care as needed. This may include antihistamines for pruritus and mild rashes, and topical corticosteroids. | To alleviate the patient's symptoms. |
| 5. Severe Reaction Management | For severe reactions, such as extensive rash, high fever, or evidence of organ involvement, hospitalization and consultation with a specialist (e.g., allergist, dermatologist) is recommended. Systemic corticosteroids may be considered in these cases. | To provide a higher level of care and specialized management for potentially life-threatening reactions. |
| 6. Reporting | Report the adverse event to the clinical trial sponsor and the relevant regulatory authorities as per the trial protocol and local regulations. | To ensure proper safety monitoring and reporting for the investigational drug. |
Data on this compound Hypersensitivity in Clinical Trials
The following table summarizes quantitative data on the incidence of hypersensitivity and adverse reactions to this compound from various clinical trials.
| Study Reference | Total Patients in this compound Arm | Number of Patients with Hypersensitivity/Adverse Reactions | Incidence Rate (%) | Notes |
| This compound Retinopathy Trial[1] | 497 | Approx. 35 | ~7% | Hypersensitivity reactions occurred within the first 3 months. |
| Young et al. (1983)[5] | 15 | 4 | 26.7% | Described as an "idiosyncratic reaction" that resolved on discontinuation. |
| Jaspan et al. (1986) | 106 | 12 | 11.3% | General "this compound toxicity". |
| Unnamed study[6] | 13 | 1 | 7.7% | Patient was withdrawn due to an adverse reaction. |
| Pitts et al. (1986)[2] | Not specified | Not specified | up to 10% | General statement on the incidence of adverse reactions including fever, skin rash, and myalgia. |
Experimental Protocols
Protocol for a Lymphocyte Toxicity Assay to Assess this compound Hypersensitivity
This in vitro assay can help determine if a patient's lymphocytes are more susceptible to the toxic effects of this compound metabolites, suggesting a potential for a hypersensitivity reaction.[4]
1. Materials:
-
Patient and control peripheral blood samples.
-
Ficoll-Paque for lymphocyte isolation.
-
Hepatocyte S9 fraction (as a source of metabolic enzymes).
-
NADPH (cofactor for cytochrome P-450).
-
This compound solution.
-
Epoxide hydrolase inhibitor (optional, to increase sensitivity).
-
Trypan blue dye.
-
Cell culture medium.
2. Methodology:
-
Isolate peripheral blood lymphocytes (PBLs) from both the patient and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBLs and resuspend them in cell culture medium.
-
Prepare a reaction mixture containing the hepatocyte S9 fraction, NADPH, and this compound at a predetermined concentration (e.g., 50 µM). An optional parallel experiment can be run with an epoxide hydrolase inhibitor to enhance the detection of toxic epoxide metabolites.
-
Add the patient's and control's PBLs to the reaction mixture and incubate for a specified period (e.g., 4 hours) at 37°C.
-
After incubation, assess cell viability using the trypan blue exclusion method. Count the number of dead (blue-stained) and live cells under a microscope.
-
Calculate the percentage of dead cells for both the patient and control samples.
3. Interpretation:
-
A significantly higher percentage of cell death in the patient's PBLs compared to the control PBLs when exposed to this compound metabolites suggests an increased susceptibility to this compound-induced toxicity and a potential risk for hypersensitivity.
Visualizations
Caption: Proposed pathway for this compound-induced hypersensitivity.
Caption: Workflow for investigating suspected this compound hypersensitivity.
Caption: Clinical management algorithm for this compound hypersensitivity.
References
- 1. A randomized trial of this compound, an aldose reductase inhibitor, in diabetic retinopathy. This compound Retinopathy Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Clinical experience with this compound--an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro assessment of a hypersensitivity syndrome associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial of this compound, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and neurophysiological studies with the aldose reductase inhibitor, this compound, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sorbinil Dosage in Diabetic Rat Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sorbinil in diabetic rat models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood glucose levels post-STZ induction. | - Improper STZ dosage or administration. - Variation in rat strain, age, weight, or diet. - Instability of STZ solution. | - Ensure precise STZ dosage based on body weight and use a consistent administration route (typically intraperitoneal or intravenous). - Use a homogenous group of rats (same strain, age, and weight range) and provide a standardized diet. - Prepare STZ solution immediately before use in a cold citrate (B86180) buffer (pH 4.5). |
| Unexpected mortality in diabetic rat models. | - Severe hyperglycemia and ketoacidosis. - STZ-induced toxicity to other organs. | - Closely monitor blood glucose levels and provide insulin (B600854) therapy to manage severe hyperglycemia, especially in long-term studies. - Ensure proper hydration and nutrition of the animals. |
| Inconsistent this compound efficacy at a given dosage. | - Improper this compound formulation or administration. - Variation in drug absorption among animals. | - For oral administration, ensure this compound is properly suspended or dissolved in a suitable vehicle (e.g., carboxymethylcellulose) and administered consistently via gavage. - Monitor for any signs of gastrointestinal distress that might affect absorption. |
| Observation of diuretic or natriuretic effects. | - this compound has been reported to have diuretic and natriuretic properties, particularly under conditions of fluid deprivation. | - Ensure ad libitum access to water for the animals unless fluid restriction is a specific component of the experimental design. - Monitor urine output and electrolyte levels if this effect is a concern for the study's endpoints. |
| Alterations in cardiovascular parameters in control animals. | - this compound may have effects independent of aldose reductase inhibition on the cardiovascular system. | - Include a this compound-treated non-diabetic control group to differentiate the effects of the drug from the effects of diabetes. - Carefully monitor cardiovascular parameters such as heart rate and blood pressure if relevant to the study. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for diabetic rat models?
A1: Based on published studies, a common and effective oral dosage of this compound in diabetic rat models ranges from 20 to 25 mg/kg/day.[1][2] However, dosages as low as 0.25 mg/kg have shown efficacy in reducing sorbitol accumulation. The optimal dosage may vary depending on the specific diabetic complication being studied and the rat strain used.
Q2: How should this compound be prepared for oral administration in rats?
A2: this compound is typically administered orally via gavage. It can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose in water. It is crucial to ensure a homogenous suspension to deliver a consistent dose.
Q3: What are the primary efficacy markers to measure this compound's effectiveness?
A3: The primary efficacy markers for this compound in diabetic rat models include:
-
Biochemical markers: Reduction of sorbitol and fructose (B13574) levels and normalization of myo-inositol levels in target tissues like the sciatic nerve and lens.[1][3][4]
-
Functional markers: Improvement or prevention of the reduction in motor nerve conduction velocity (MNCV).[1][2]
-
Pathological markers: Prevention or reversal of diabetic complications such as cataracts, neuropathy (neuroaxonal dystrophy), and proteinuria.[3][5][6]
Q4: How long should the treatment with this compound last to observe significant effects?
A4: The duration of treatment depends on the specific diabetic complication being investigated. Significant biochemical changes, such as reduced sorbitol accumulation, can be observed within a week of treatment.[2] However, to observe significant improvements in functional and structural endpoints like nerve conduction velocity and prevention of neuropathy, longer treatment periods of several weeks to months are typically required.[1][3]
Q5: What is the mechanism of action of this compound?
A5: this compound is an aldose reductase inhibitor. In diabetic conditions, high glucose levels lead to increased activity of the enzyme aldose reductase, which converts glucose to sorbitol. This initiates the polyol pathway, leading to the accumulation of sorbitol and subsequent cellular damage. This compound blocks aldose reductase, thereby inhibiting the polyol pathway and preventing the accumulation of sorbitol.[5][7][8]
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Diabetic Rat Models
| Dosage | Rat Model | Duration | Key Efficacy Outcomes | Reference(s) |
| 20 mg/kg/day (oral) | Spontaneously Diabetic (BB) Rats | 4 months | Normalized urinary protein excretion. | [6] |
| 25 mg/kg/day (oral) | Streptozotocin-induced | 3 and 6 weeks | Prevented the fall in sciatic motor nerve conduction velocity and normalized myo-inositol levels. | [2] |
| 20 mg/kg/day (oral) | Streptozotocin-induced | 10 weeks | Reduced nerve sorbitol and fructose concentrations and normalized myo-inositol levels. Partially reversed the slowing of motor-nerve conduction velocity. | [1] |
| 40 mg/kg (oral) | Alloxan-induced | 1 week | Decreased lens content of sorbitol and fructose. Sustained normal levels of glutathione. | [4] |
| Not Specified | Streptozotocin-induced | Not Specified | Preserved normal nerve myo-inositol content and prevented the fall in nerve sodium-potassium ATPase activity. | [7] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Preparation of STZ: Prepare a fresh solution of STZ in a cold 0.1 M citrate buffer (pH 4.5). STZ is unstable and should be used immediately after preparation.
-
Administration: A single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 50-65 mg/kg body weight is typically used.
-
Confirmation of Diabetes: Diabetes is usually confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
Administration of this compound
-
Preparation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Administration: Administer the this compound suspension orally to the rats using a gavage needle. The volume administered should be based on the animal's body weight.
-
Frequency: Administer this compound daily for the duration of the experiment.
Measurement of Motor Nerve Conduction Velocity (MNCV)
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stimulation and Recording: Expose the sciatic nerve and place stimulating electrodes at two points (e.g., sciatic notch and knee). Place recording electrodes in the interosseous muscles of the paw.
-
Measurement: Measure the latency of the muscle action potential from each stimulation point. The distance between the stimulating electrodes is also measured.
-
Calculation: MNCV (m/s) = Distance (m) / (Proximal Latency (s) - Distal Latency (s)).
Mandatory Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship between this compound dosage and therapeutic efficacy.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of streptozotocin-induced diabetes and aldose reductase inhibition with this compound, on left and right atrial function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of an aldose reductase inhibitor (this compound) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitors and late complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of proteinuria by this compound, an aldose reductase inhibitor in spontaneously diabetic (BB) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Sorbinil in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sorbinil in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an aldose reductase inhibitor.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4]
Q2: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?
Unexpected cytotoxicity with this compound could be due to the formation of reactive metabolites. This compound can be metabolized by cytochrome P450 enzymes into a potentially toxic intermediate.[1][5] This toxicity may be more pronounced in cell types with high metabolic activity or in cells from individuals with a predisposition to detoxification defects.[1] It has been observed that microsome-generated metabolites of this compound are toxic to peripheral blood lymphocytes in vitro.[1]
Q3: Can this compound affect cellular redox balance?
Yes, this compound can influence the cellular redox state. In studies with diabetic rats, this compound treatment helped maintain normal levels of glutathione (B108866) in the lens.[6] Glutathione is a critical antioxidant, and its levels are a key indicator of cellular health and oxidative stress. Therefore, when interpreting results from assays sensitive to redox changes, it's important to consider that this compound may have a protective effect on glutathione levels.
Q4: Are there any known off-target enzyme activities of this compound?
While comprehensive public screening data is limited, one study has reported on the selectivity of this compound for its primary target, aldose reductase (ALR2), over the closely related aldehyde reductase (ALR1). This suggests that at higher concentrations, this compound might inhibit ALR1, which plays a role in the detoxification of various aldehydes.[7]
Q5: My experimental results are inconsistent when using this compound. What are some general troubleshooting steps?
Inconsistent results can arise from several factors, including:
-
Compound Solubility: Ensure this compound is fully dissolved. Prepare a fresh stock solution in an appropriate solvent like DMSO and ensure the final concentration in your assay medium is below the solvent's toxicity threshold (typically <0.1%).
-
Cell Line Variability: Different cell lines may have varying expression levels of aldose reductase and metabolizing enzymes like cytochrome P450s, leading to different responses.
-
Assay Conditions: Factors like cell density, incubation time, and media components can all influence the outcome. Consistency in your experimental setup is key.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Hypersensitivity-like Response
If you observe significant cell death or signs of a hypersensitivity-like reaction in your cellular assay upon treatment with this compound, consider the following:
-
Possible Cause: Formation of reactive metabolites by cellular enzymes (e.g., cytochrome P450s).[1][5]
-
Troubleshooting Steps:
-
Reduce this compound Concentration: Perform a dose-response curve to determine if the toxicity is concentration-dependent.
-
Use a P450 Inhibitor: Co-treat your cells with a broad-spectrum cytochrome P450 inhibitor to see if this mitigates the cytotoxic effects.
-
Assess Metabolite Toxicity: If possible, test the toxicity of known this compound metabolites directly.
-
In Vitro Hypersensitivity Assay: For in-depth investigation, consider an in vitro model to assess drug-induced hypersensitivity, such as dendritic cell activation assays.[8][9]
-
Issue 2: Altered Cellular Redox State
If your experiment involves measuring oxidative stress markers and you observe unexpected changes with this compound treatment:
-
Possible Cause: this compound's influence on glutathione metabolism.[6]
-
Troubleshooting Steps:
-
Measure Glutathione Levels: Directly measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in your cells.
-
Assess ROS Production: Use a fluorescent probe to measure the generation of reactive oxygen species (ROS).
-
Include Appropriate Controls: Use a known antioxidant or pro-oxidant as a positive control to validate your assay's responsiveness to changes in redox state.
-
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory activity. Note the limited availability of data for off-target interactions.
Table 1: Inhibitory Potency of this compound against Aldose Reductase (ALR2)
| Substrate | Enzyme Source | IC50 (µM) | Reference |
| Glucose | Bovine Lens | 0.4 - 1.4 | [10] |
| DL-Glyceraldehyde | Not Specified | 0.26 - 0.28 | [10] |
| Not Specified | Rat ALR2 | Not specified | [7] |
| Glucose (in media) | Cultured Rat Lens | 3.1 | [3] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) | Reference |
| Human Aldose Reductase (ALR2) | ~0.96 | ~10.4 | [7] |
| Human Aldehyde Reductase (ALR1) | ~10 | ~10.4 | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug-Induced Hypersensitivity
This protocol is a general guideline for assessing the potential of a compound to induce a hypersensitivity reaction in vitro, based on the activation of dendritic-like cells.
Principle: Dendritic cells (DCs) are key players in initiating an immune response. Certain drugs can activate DCs, leading to the upregulation of co-stimulatory molecules and the release of pro-inflammatory cytokines, which can be indicative of a potential for hypersensitivity. The THP-1 cell line is a human monocytic cell line that can be differentiated into DC-like cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 culture medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) (for differentiation)
-
This compound (and other test compounds)
-
Lipopolysaccharide (LPS) as a positive control
-
Fluorescently labeled antibodies against CD86 and CD54
-
ELISA kit for IL-8
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Differentiate THP-1 cells into DC-like cells by treating with PMA and ionomycin for 24-48 hours.
-
-
Compound Treatment:
-
Plate the differentiated THP-1 cells in a 24-well plate.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (LPS) for 24 hours.
-
-
Analysis of Cell Surface Markers:
-
Harvest the cells and stain with fluorescently labeled anti-CD86 and anti-CD54 antibodies.
-
Analyze the expression of CD86 and CD54 by flow cytometry. An upregulation of these markers indicates DC activation.
-
-
Analysis of Cytokine Production:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 using an ELISA kit according to the manufacturer's instructions. An increase in IL-8 production is another indicator of DC activation.
-
Protocol 2: Measurement of Cellular Glutathione Levels
This protocol describes a colorimetric method for measuring total glutathione in cultured cells.
Principle: This assay utilizes a kinetic reaction in which catalytic amounts of glutathione (GSH) cause a continuous reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color that can be measured at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to its reduced form (GSH), allowing for the measurement of total glutathione.
Materials:
-
Cultured cells treated with this compound or controls
-
Phosphate (B84403) Buffered Saline (PBS)
-
Deproteinizing reagent (e.g., 5% 5-sulfosalicylic acid)
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
DTNB solution
-
Glutathione reductase solution
-
NADPH solution
-
GSH standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells and deproteinize the lysate using a deproteinizing reagent.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Assay:
-
Prepare a standard curve using the GSH standard solution.
-
In a 96-well plate, add the deproteinized sample supernatants and the standards.
-
Add the assay buffer, DTNB solution, and NADPH solution to each well.
-
Initiate the reaction by adding the glutathione reductase solution.
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the rate of TNB formation for each sample and standard.
-
Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.
-
Visualizations
Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.
Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. In-vitro assessment of a hypersensitivity syndrome associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with this compound--an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, this compound and mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of an aldose reductase inhibitor (this compound) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Sorbinil Research in Streptozotocin-Induced Diabetic Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the streptozotocin (B1681764) (STZ)-induced diabetic model for studies involving the aldose reductase inhibitor, Sorbinil.
Troubleshooting Guides
This section addresses common issues encountered during experiments using the STZ-induced diabetic model for this compound research.
Problem 1: High Mortality Rate in STZ-Treated Animals
| Potential Cause | Troubleshooting/Solution | Key Considerations |
| STZ Overdose | The diabetogenic dose of STZ varies significantly between rodent strains and even between suppliers of the same strain.[1][2] A dose that is effective in one strain may be lethal in another. Start with the lower end of the recommended dose range for your specific strain and substrain.[2] | Male rats are generally more susceptible to STZ than females.[3] Age is also a factor, with younger animals often being more sensitive.[3] |
| Hypoglycemia | STZ injection can cause a transient but severe hypoglycemia within the first 24-48 hours due to the massive release of insulin (B600854) from dying pancreatic β-cells.[3] Provide animals with 10% sucrose (B13894) water for 48 hours post-injection to prevent fatal hypoglycemia.[4][5] | Monitor blood glucose levels closely during the initial 48 hours. If severe hypoglycemia (blood glucose < 40 mg/dL) occurs, an intraperitoneal injection of 5% glucose solution may be necessary.[5] |
| Dehydration and General Poor Health | STZ-induced diabetes leads to polyuria and polydipsia, which can result in dehydration and poor health, confounding experimental results.[6] Ensure animals have constant access to water. Monitor for signs of distress, such as reduced motor activity, diarrhea, and weight loss.[6] | The profound ill-health of STZ-diabetic animals can raise questions about the predictive value of the model for human diabetic complications.[6] |
| STZ Solution Instability | STZ is unstable in solution and should be prepared immediately before use in a cold citrate (B86180) buffer (pH 4.5).[4][7] The solution degenerates within 15-20 minutes.[4] | Improper storage of STZ powder or exposure of the solution to light can lead to a failure to induce diabetes or variable results.[2] |
Problem 2: Inconsistent or Unstable Hyperglycemia
| Potential Cause | Troubleshooting/Solution | Key Considerations |
| Incorrect STZ Dose or Administration | Intravenous injection of STZ generally produces more stable hyperglycemia than intraperitoneal injection.[3] If using a single high dose, ensure it is appropriate for the strain.[7] Multiple low doses can also be used to induce a more gradual onset of diabetes.[7] | Fasting animals for 4-6 hours before STZ injection can enhance its effectiveness, though some studies suggest it may not be necessary.[3][4] |
| Strain and Supplier Variability | Different strains and substrains of rats and mice have varying sensitivity to STZ.[1][2][3] For example, Wistar and Sprague-Dawley rats are sensitive, while Wistar-Kyoto rats are less so.[3] | It is crucial to source animals from a consistent and reliable vendor to minimize variability in your results.[1] |
| Spontaneous Remission | In some cases, animals may exhibit a reversion to a normoglycemic state weeks after STZ administration.[2] | Regularly monitor blood glucose levels throughout the study period to ensure sustained hyperglycemia. |
Problem 3: Unexpected or Lack of Efficacy of this compound
| Potential Cause | Troubleshooting/Solution | Key Considerations |
| This compound's Off-Target Effects | Studies have shown that this compound can have effects independent of aldose reductase inhibition in the STZ model.[8] For example, it has been observed to alter responses in control animals in a manner similar to diabetes itself.[8] | Include a this compound-treated, non-diabetic control group in your experimental design to identify any off-target effects of the drug. |
| Model-Specific Pathophysiology | The STZ model primarily represents a state of severe insulin deficiency (Type 1 diabetes), which may not fully recapitulate the metabolic and pathological complexities of diabetic complications where the polyol pathway is implicated, such as in Type 2 diabetes.[9] | Consider the specific diabetic complication you are studying and whether the STZ model is the most appropriate. For example, in STZ-induced diabetic nephropathy, this compound did not prevent hyperfiltration or albuminuria despite inhibiting sorbitol accumulation.[10] |
| Incomplete Normalization of Biochemical Markers | While this compound can effectively prevent the accumulation of sorbitol, it may not completely normalize other related biochemical parameters like myo-inositol levels.[11] | Measure a panel of relevant biochemical markers, not just sorbitol, to get a more complete picture of this compound's effects. |
| Severity and Duration of Diabetes | The efficacy of this compound may depend on the stage of the diabetic complication. Some studies suggest aldose reductase inhibitors are more effective in the early stages. | Initiate this compound treatment at different time points relative to the induction of diabetes to assess its preventative versus therapeutic effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using the STZ-induced diabetic model for this compound research?
A1: The primary limitations include:
-
Poor Animal Health: STZ-induced diabetic animals are often chronically ill with reduced growth, polyuria, and diarrhea, which can confound the interpretation of results and raises ethical concerns.[6]
-
Lack of Direct Translation to Human Neuropathy: The mechanical hyperalgesia observed in STZ-diabetic rats is often resistant to a range of pharmacological agents, questioning the model's predictive value for human painful diabetic neuropathy.[6]
-
Potential Off-Target Effects of this compound: Research has indicated that this compound may have effects independent of aldose reductase inhibition in this model, which can complicate the analysis of its mechanism of action.[8]
-
Model Represents Severe Insulin Deficiency: The STZ model mimics Type 1 diabetes with near-complete destruction of beta cells. This may not accurately reflect the pathogenesis of complications in Type 2 diabetes where the polyol pathway is also implicated.[9]
-
Variable Efficacy of this compound: The effectiveness of this compound can be inconsistent across different studies and for different diabetic complications within the STZ model. For instance, while it can prevent some diabetes-induced changes, it fails to prevent others like hyperfiltration in diabetic nephropathy.[8][10]
Q2: How does the STZ-induced model differ from other models of diabetic complications for this compound research?
A2: The STZ model is an induced model of diabetes, primarily Type 1, caused by the chemical destruction of pancreatic β-cells.[12] This differs from genetic models of Type 1 or Type 2 diabetes, which may have a different underlying pathophysiology. For this compound research, which targets the polyol pathway activated by hyperglycemia, the STZ model provides a platform to study the effects of aldose reductase inhibition in a state of severe and sustained high blood glucose. However, models like the galactose-fed rat, which also activates the polyol pathway without inducing a diabetic state, can be used to isolate the effects of aldose reductase activity from the broader metabolic dysregulation of diabetes.[11]
Q3: What are the key parameters to monitor to ensure the validity of an STZ-induced diabetic model for this compound studies?
A3: Key parameters to monitor include:
-
Blood Glucose Levels: Confirm sustained hyperglycemia (typically >250 mg/dL or 13.9 mmol/L) throughout the experimental period.[5]
-
Body Weight: Track body weight as a general indicator of animal health. Significant weight loss is a common issue.[6]
-
Tissue Sorbitol and Myo-inositol Levels: To confirm the efficacy of this compound, measure the levels of these key polyol pathway metabolites in the target tissues (e.g., sciatic nerve, lens).[11]
-
Functional Endpoints: Assess relevant functional outcomes for the diabetic complication being studied (e.g., nerve conduction velocity for neuropathy, albuminuria for nephropathy).
-
Mortality and Morbidity: Keep detailed records of animal health and any adverse events.
Quantitative Data Summary
Table 1: Recommended STZ Doses for Induction of Diabetes in Rodents
| Animal | Strain | Dose (mg/kg) | Route | Expected Outcome | Reference |
| Rat | Sprague-Dawley | 50-65 | IP | Type 1 Diabetes | [7] |
| Rat | Wistar | 40-70 | IP | Type 1 Diabetes | [5] |
| Mouse | C57BL/6 | 30-40 | IP | Type 1 Diabetes (multiple low doses) | [7] |
| Mouse | N/A | 200 | IP | Type 1 Diabetes (single high dose) | [5] |
Table 2: Blood Glucose Levels in STZ-Induced Diabetic Models
| Animal | Model Type | Fasting Blood Glucose (mg/dL) | Reference |
| Rat | Mild Diabetes | 120-200 | |
| Rat | Severe Diabetes | >250 | |
| Mouse | Mild Hyperglycemia | >150 | [5] |
| Mouse | Severe Diabetes | >300-600 | [5] |
Table 3: Reported Mortality Rates in STZ-Induced Diabetic Models
| Animal | STZ Dose (mg/kg) | Mortality Rate | Key Factors | Reference |
| Nude Mice (TAC) | 160-240 | 83% (with complications) | Supplier-dependent sensitivity | [1] |
| Nude Mice (JAX) | 160-240 | 71% (with complications) | Supplier-dependent sensitivity | [1] |
| Nude Mice (CRL) | 160-240 | 8% (with complications) | Supplier-dependent sensitivity | [1] |
| Mice | N/A | 36% (fresh solution) vs. 7% (anomer-equilibrated solution) | STZ solution preparation | [13] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes with a Single High Dose of STZ in Rats
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Fast the animals for 4-6 hours before STZ injection, ensuring free access to water.[4][5]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 10 mg/mL.[5] Protect the solution from light.
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (IP) at a dose of 65 mg/kg.[5]
-
Post-Injection Care: Provide the rats with 10% sucrose water for 48 hours to prevent hypoglycemia.[5]
-
Confirmation of Diabetes: After 48 hours, replace the sucrose water with regular water. On day 3 post-injection, measure blood glucose from a tail vein sample using a glucometer. Animals with a blood glucose level >250 mg/dL are considered diabetic.[5]
Protocol 2: Aldose Reductase Activity Assay in Sciatic Nerve Tissue
-
Tissue Homogenization: Homogenize sciatic nerve tissue in a buffer containing 0.1 M sodium phosphate (B84403) (pH 6.2).
-
Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing the tissue homogenate, 10 mM D,L-glyceraldehyde (substrate), and 0.1 M sodium phosphate buffer (pH 6.2).
-
Reaction Initiation: Initiate the reaction by adding 0.104 mM NADPH.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADPH. The rate of decrease is proportional to the aldose reductase activity.
-
Inhibitor Studies: To test the effect of this compound, add a known concentration of the inhibitor to the assay mixture before initiating the reaction with NADPH.
Protocol 3: Measurement of Sorbitol and Myo-inositol in Sciatic Nerve by HPLC
-
Polyol Extraction: Extract polyols from the sciatic nerve tissue.
-
Lyophilization: Lyophilize the tissue extracts.
-
Derivatization: Derivatize the polyols by reacting them with phenylisocyanate.
-
HPLC Analysis: Analyze the derivatized polyols using high-performance liquid chromatography (HPLC) with detection at 240 nm.[14]
-
Quantification: Quantify the amounts of sorbitol and myo-inositol by comparing the peak areas to those of known standards. This method is sensitive enough to determine as low as 0.5 nmol of each polyol.[14]
Visualizations
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for STZ-Induced Diabetes Models in this compound Research.
References
- 1. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Critical evaluation of the streptozotocin model of painful diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. The effects of streptozotocin-induced diabetes and aldose reductase inhibition with this compound, on left and right atrial function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound does not prevent hyperfiltration, elevated ultrafiltration pressure and albuminuria in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. 2022-5720 [excli.de]
- 14. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying confounding factors in Sorbinil animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sorbinil in animal studies of diabetic complications. It aims to help identify and address potential confounding factors to enhance the reliability and reproducibility of experimental outcomes.
Troubleshooting Guides & FAQs
This section is designed to address common issues and questions that may arise during the planning and execution of animal studies with this compound.
Frequently Asked questions
-
Q1: We are observing high variability in the therapeutic effects of this compound between individual animals of the same strain. What could be the cause?
A1: Inter-individual variability is a common challenge in animal studies.[1] Several factors could contribute to this:
-
Severity of Diabetes: The degree of hyperglycemia can vary significantly among animals, even when using a standardized induction protocol like streptozotocin (B1681764) (STZ). This can influence the flux through the polyol pathway and, consequently, the apparent efficacy of this compound. It is crucial to monitor blood glucose levels and potentially stratify animals based on their diabetic severity.[2]
-
Genetic Drift: Even within an inbred strain, minor genetic variations can occur over time, leading to different responses to both diabetes induction and drug treatment.
-
Microenvironment: Subtle differences in caging, diet, and handling can contribute to varied stress levels and physiological responses among animals.[3]
-
-
Q2: Our this compound-treated diabetic animals are showing unexpected physiological changes unrelated to the polyol pathway. Is this a known phenomenon?
A2: Yes, some studies suggest that this compound may have effects independent of aldose reductase inhibition. For example, one study noted that this compound altered atrial responses in control rats in a manner similar to diabetes, suggesting potential off-target cardiovascular effects.[4] It is important to include a this compound-treated, non-diabetic control group to dissect the specific effects of the drug from its interaction with the diabetic state.
-
Q3: We are struggling to replicate published findings on this compound's efficacy in a diabetic neuropathy model. What are the key experimental parameters we should verify?
A3: Several factors can influence the outcomes of diabetic neuropathy studies with this compound:
-
Animal Strain: Different rat and mouse strains exhibit varying susceptibility to STZ-induced diabetes and the development of neuropathy.[2] For instance, Wistar and Sprague-Dawley rats are commonly used, but may have different responses.
-
Induction of Diabetes: The dose and route of STZ administration, as well as the fasting state of the animals, can impact the severity of diabetes and subsequent nerve damage.[5][6]
-
Endpoint Measurement: The methods used to assess neuropathy (e.g., nerve conduction velocity, thermal sensitivity) have inherent variability. Ensure your methodology is consistent and your equipment is properly calibrated.
-
-
Q4: In our diabetic nephropathy study, this compound treatment is not preventing proteinuria as expected. What could be confounding our results?
A4: The efficacy of this compound in diabetic nephropathy models can be influenced by:
-
Dietary Protein: The protein content of the animal diet can significantly impact the progression of diabetic nephropathy. High-protein diets may exacerbate renal damage and mask the potential therapeutic effects of this compound.[5]
-
Duration of Diabetes: The timing of this compound intervention is critical. If treatment is initiated after significant renal damage has occurred, its ability to reverse or halt the progression of nephropathy may be limited.
-
Blood Pressure: Hypertension is a major contributor to diabetic nephropathy. Monitoring and controlling for differences in blood pressure between experimental groups is essential.
-
-
Q5: We are planning a long-term study on this compound for diabetic cataracts in dogs. What are the critical considerations for the animal model?
A5: For canine diabetic cataract studies, consider the following:
-
Method of Induction: Galactose-feeding is a common and effective method for inducing cataracts in dogs for aldose reductase inhibitor studies.[7][8][9] This model directly implicates the polyol pathway in cataract formation.
-
Age of Animals: The age at which galactose feeding is initiated can affect the rate and severity of cataract development. Younger dogs may develop cataracts more rapidly.[10]
-
Monitoring: Regular and consistent monitoring of cataract progression using slit-lamp biomicroscopy and photography is crucial for accurate data collection.[8]
-
Data Presentation
The following tables summarize quantitative data from various this compound animal studies to facilitate comparison of experimental designs and outcomes.
Table 1: this compound in Rodent Models of Diabetic Complications
| Complication | Animal Model | Method of Diabetes Induction | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Neuropathy | Sprague-Dawley Rats | Streptozotocin (STZ) | Not specified | Not specified | Preserved nerve myo-inositol content and prevented the fall in nerve sodium-potassium ATPase activity. | [11] |
| Neuropathy | Wistar Rats | STZ | 30 mg/day/kg (in diet) | Not specified | Prevented the increase in iris substance P-like immunoreactivity. | [12] |
| Nephropathy | Rats | STZ | 8 mg/day | 7-15 days | Prevented glomerular hyperperfusion. | [6] |
| Nephropathy | Rats | STZ | 20% and 50% protein diets | 6 months | On a 50% protein diet, this compound largely prevented mesangial expansion. | [5] |
| Cataracts | Rats | Alloxan | 40 mg/kg | 1 week | Decreased lens content of sorbitol and fructose; sustained normal glutathione (B108866) levels. | [13] |
| Cataracts | Rats | STZ | Not specified | Not specified | Arrested progression and promoted repair of stage I cataracts. | [14] |
Table 2: this compound in a Canine Model of Galactosemic Cataracts
| Animal Model | Method of Cataract Induction | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Beagle Dogs | 30% Galactose Diet | Not specified | Up to 32 months | Prevented the decrease in corneal endothelial cell density and increase in mean cell area. | [2] |
| Beagle Dogs | 30% Galactose Diet | Not specified | Not specified | Reduced histologic changes of osmotic cataracts in a dose-dependent manner. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
1. Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.[5][6][7]
-
Induction of Diabetes:
-
Fast animals for 12-18 hours with free access to water.[5]
-
Prepare a fresh solution of STZ in cold 0.9% sterile saline or citrate (B86180) buffer.
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ. Doses can range from 40-75 mg/kg.[5][6]
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, a 10% sucrose (B13894) solution can be provided for the first 24 hours.[11]
-
Confirm diabetes 24-72 hours post-injection by measuring blood glucose from a tail vein sample. Animals with blood glucose levels ≥ 250 mg/dL are considered diabetic.[15]
-
-
This compound Administration: this compound can be administered via oral gavage or mixed into the feed.
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): Measure motor and sensory NCV in the sciatic or tail nerve using stimulating and recording electrodes.
-
Thermal and Mechanical Sensitivity: Assess withdrawal thresholds to thermal (hot plate) and mechanical (von Frey filaments) stimuli.[7]
-
Biochemical Analysis: At the end of the study, collect nerve tissue to measure sorbitol, fructose, and myo-inositol levels.
-
2. Galactose-Induced Cataracts in Dogs
-
Animal Model: Young beagle dogs.[8]
-
Induction of Cataracts:
-
This compound Administration: this compound can be administered orally, mixed with a small amount of palatable food to ensure consumption.
-
Assessment of Cataracts:
-
Perform regular ophthalmic examinations using a slit-lamp biomicroscope and indirect ophthalmoscope.[8]
-
Document cataract progression with retroillumination photography.[8]
-
Grade cataracts based on a standardized scoring system (e.g., from initial vacuole formation to mature cataracts).[16]
-
At the end of the study, lens tissue can be collected for biochemical analysis of galactitol (dulcitol) and myo-inositol levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound animal studies.
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for a this compound Study in a Diabetic Neuropathy Rat Model.
Caption: Key Confounding Factors in this compound Animal Studies.
References
- 1. NIH conference. Aldose reductase and complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aldose reductase inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical methodological concerns regarding the association between metabolic indices and microvascular complications in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Progression of sugar cataract in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of galactosemic cataracts in dogs using magnetization transfer contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-dependent lens changes in galactose-fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. reddit.com [reddit.com]
- 13. The effect of an aldose reductase inhibitor (this compound) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. mdpi.com [mdpi.com]
- 16. A simple and stable galactosemic cataract model for rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Sorbinil in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Sorbinil in animal studies.
FAQs: Strategies for Enhancing this compound Bioavailability
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
This compound is known to have low aqueous solubility, which is a major factor limiting its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1] Factors such as its crystalline structure and potential for first-pass metabolism can also contribute to low and variable oral bioavailability.[2][3]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound for animal studies?
Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion (ASD).[4] This amorphous form has higher energy and is more soluble than the crystalline form, leading to improved dissolution and absorption. Common carriers for ASDs include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).[4][5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio. This leads to a faster dissolution rate in the GI fluid.[6][7] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal epithelium.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[10][11] This can improve the solubilization and absorption of lipophilic drugs like this compound.
Q3: What excipients are commonly used to enhance the oral bioavailability of poorly soluble drugs like this compound?
A variety of functional excipients can be incorporated into formulations to improve the bioavailability of poorly soluble drugs:[12][13]
-
Solubilizers: Surfactants such as d-α-tocopheryl polyethylene glycol succinate (B1194679) (TPGS) and polysorbates (e.g., Tween® 80) can increase the solubility of the drug by forming micelles.
-
Polymers for Solid Dispersions: As mentioned, PVP, PEGs, and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used to create amorphous solid dispersions.[4][5]
-
Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium. Chitosan (B1678972) and its derivatives are well-known for their mucoadhesive and permeation-enhancing properties.
Troubleshooting Guide for in vivo Animal Studies
This guide addresses common issues encountered during oral administration studies with this compound formulations in animals.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent formulation homogeneity (e.g., settling of a suspension). | Ensure the formulation is thoroughly mixed before each administration. For suspensions, use a vortex mixer immediately before drawing each dose.[8] |
| Inaccurate oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.[2] | |
| Physiological differences between animals (e.g., GI motility, food intake). | Fast animals overnight to standardize GI conditions. Ensure consistent environmental conditions (e.g., housing, light-dark cycle).[2] | |
| Low overall plasma exposure (low AUC) despite formulation efforts. | The formulation does not adequately improve dissolution in vivo. | Re-evaluate the formulation strategy. Consider a different polymer for solid dispersions or a different surfactant system for lipid-based formulations.[2] |
| The absorption of this compound is permeability-limited, not just solubility-limited. | Conduct an in vitro Caco-2 permeability assay to assess the intrinsic permeability of this compound. If permeability is low, consider formulations with permeation enhancers.[2] | |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall. | Perform in vitro transporter assays to investigate if this compound is a P-gp substrate. Co-administration with a P-gp inhibitor in an experimental setting can help confirm this mechanism.[2] | |
| Extensive first-pass metabolism in the liver. | Compare pharmacokinetic profiles after oral and intravenous (IV) administration to determine the absolute bioavailability. A significant difference suggests a high first-pass effect.[3] | |
| Unexpectedly rapid or slow absorption (Tmax). | The formulation releases the drug too quickly or too slowly. | For solid dispersions, the choice of polymer can influence the release rate. For nanoparticle formulations, the polymer composition and particle size can be adjusted to modulate release.[4][8] |
| Food effects on GI physiology. | Conduct studies in both fasted and fed states to understand the impact of food on the absorption of your formulation. |
Data Presentation: Illustrative Example with an Aldose Reductase Inhibitor
Due to a lack of publicly available data on the oral bioavailability enhancement of this compound in animal models using specific formulations, we present an illustrative example using another aldose reductase inhibitor, Epalrestat , which also has poor aqueous solubility. This data is from a study that developed Epalrestat-loaded chitosan nanoparticles to improve its oral bioavailability in rabbits.[14]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-α (µg/mL*h) | Relative Bioavailability (%) |
| Pure Epalrestat | 4.75 ± 3.64 | 4.0 | 191.5 ± 164.63 | 100 |
| Epalrestat-SBE7-β-CD Inclusion Complex (IC) | 66.91 ± 7.58 | 2.0 | 1054.23 ± 161.77 | ~550 |
| Epalrestat-IC Chitosan Nanoparticles (NP) | 84.27 ± 6.91 | 2.0 | 1072.5 ± 159.54 | ~560 |
Data presented as mean ± standard deviation. This table demonstrates the significant improvement in bioavailability achieved with advanced formulation strategies.[14]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Hypothetical)
This protocol describes a solvent evaporation method for preparing a this compound solid dispersion with polyvinylpyrrolidone (PVP).
-
Dissolution: Dissolve this compound and PVP (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable solvent, such as methanol, with the aid of a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the key steps for assessing the oral bioavailability of a new this compound formulation.
-
Animal Model: Use male Sprague-Dawley rats (250-300g) with jugular vein catheters for serial blood sampling (n=5 per group).[2]
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (with free access to water) prior to dosing.[2]
-
Formulation Preparation: Prepare the dosing formulations. For example:
-
Control Group: Suspend pure this compound powder in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in water.
-
Test Group: Suspend the this compound solid dispersion in 0.5% w/v CMC in water.
-
-
Dosing:
-
Oral (PO) Groups: Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV) Group (for absolute bioavailability): Administer this compound as a solution in a suitable vehicle (e.g., DMSO:PEG400) via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of the test formulation compared to the control is calculated as: (AUC_test / AUC_control) * 100. The absolute bioavailability is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[3]
Protocol 3: Quantitative Analysis of this compound in Rat Plasma by HPLC-UV (Hypothetical)
This protocol provides a plausible method for the quantification of this compound in rat plasma.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) in a suitable ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (to be determined experimentally, likely in the range of 220-280 nm).
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the HPLC system.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.
-
Process the calibration standards and quality control samples along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the study samples from the calibration curve.
-
Mandatory Visualizations
Polyol Pathway and the Action of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption [frontiersin.org]
- 5. Reversal of proteinuria by this compound, an aldose reductase inhibitor in spontaneously diabetic (BB) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
troubleshooting inconsistent results in Sorbinil IC50 determination assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sorbinil IC50 determination assays targeting aldose reductase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance in this assay?
This compound is an aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normal physiological conditions, most glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes, the increased intracellular glucose concentration leads to a significant shunting of glucose through the polyol pathway.[2] Aldose reductase catalyzes the conversion of glucose to sorbitol, and the accumulation of this osmotically active polyol is a primary cause of cellular stress and subsequent pathological changes associated with diabetic complications.[2][3] The assay measures the ability of this compound to inhibit this enzymatic reaction.
Q2: What is the principle of the this compound IC50 determination assay?
The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as D,L-glyceraldehyde or glucose.[2][4] The rate of NADPH oxidation is directly proportional to the aldose reductase activity. The IC50 value is the concentration of this compound required to inhibit the enzyme's activity by 50%.[1]
Q3: Why are my this compound IC50 values inconsistent between experiments?
Inconsistent IC50 values for this compound can arise from several factors:
-
Enzyme Concentration and Stability: The IC50 value can be dependent on the enzyme concentration, especially for potent, tight-binding inhibitors.[5] Enzymes can also lose activity if not stored properly or subjected to repeated freeze-thaw cycles.
-
Substrate Concentration: The concentration of the substrate (e.g., D,L-glyceraldehyde or glucose) can significantly impact the apparent IC50 value, particularly for competitive inhibitors.[6]
-
Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous buffers. Precipitation of the inhibitor will lead to inaccurate concentrations in the assay.[6] The stability of this compound in the assay buffer over the course of the experiment should also be considered.[7]
-
Solvent Effects: Dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve this compound. However, high concentrations of DMSO can inhibit enzyme activity or affect cellular processes, thereby influencing the IC50 value.[8][9][10]
-
Incubation Times: The pre-incubation time of the enzyme with this compound and the reaction time can affect the measured inhibition.[6]
-
Pipetting and Mixing Errors: Inaccurate pipetting or incomplete mixing of reagents can lead to significant variability between wells.[11]
Q4: What are the optimal substrate and enzyme concentrations to use?
The optimal concentrations should be determined empirically for your specific assay conditions. As a general guideline:
-
Substrate Concentration: For competitive inhibitors, using a substrate concentration at or near the Michaelis constant (Km) is often recommended to achieve a balance between a measurable reaction rate and sensitivity to inhibition.[6]
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.[12] A very high enzyme concentration can lead to a rapid depletion of the substrate or cofactor, while a very low concentration may result in a weak signal.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound against aldose reductase can vary depending on the experimental conditions. The following table summarizes reported IC50 values.
| Enzyme Source | Enzyme Purity | Substrate | IC50 (µM) | Reference |
| Bovine Lens | Purified | Glucose | 0.4 - 1.4 | [1] |
| Cultured Rat Lens | N/A (Cell-based assay) | Glucose (in media) | 3.1 | [1][13] |
| Rat Lens | Not Specified | DL-glyceraldehyde | Not Specified | [14] |
| Human Placental | Purified | Not Specified | Not Specified | [15] |
Experimental Protocols
Protocol for In Vitro Aldose Reductase Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against aldose reductase.
Materials:
-
Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) and consistent across all wells.[8]
-
Prepare fresh solutions of NADPH and DL-glyceraldehyde in the assay buffer. Keep on ice.
-
Dilute the aldose reductase enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control for 0% inhibition)
-
NADPH solution
-
Aldose reductase enzyme solution
-
-
Include a blank control containing all components except the enzyme.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the change in absorbance per minute, ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank control from all other measurements.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Mandatory Visualizations
Polyol Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Troubleshooting Workflow for Inconsistent this compound IC50 Values
Caption: A step-by-step workflow for troubleshooting inconsistent this compound IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug-protein conjugates--XVI. Studies of this compound metabolism: formation of 2-hydroxythis compound and unstable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Effects of the aldose reductase inhibitor this compound on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat lens aldose reductase: rapid purification and comparison with human placental aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Sorbinil in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Sorbinil in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
While specific data on the degradation kinetics of this compound in cell culture media is not extensively published, its stability can be influenced by several factors including the composition of the medium, pH, temperature, and exposure to light.[1][2] Generally, for compounds like this compound, it is recommended to prepare fresh solutions for each experiment or to conduct a stability study for longer-term experiments. For short-term experiments (up to 24-72 hours), this compound is likely to be sufficiently stable when stored properly. However, for longer-term studies, periodic media changes with freshly prepared this compound are advisable to maintain a consistent concentration.[3]
Q2: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For storage, it is advisable to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] When preparing working concentrations in cell culture media, the final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the potential degradation products of this compound and are they toxic to cells?
The metabolism of this compound in vivo can lead to the formation of metabolites such as 2-hydroxythis compound (B11852).[5] While the degradation pathways in cell culture media have not been fully elucidated, it is possible that similar or different degradation products could form over time. The cytotoxicity of these potential degradation products is largely unknown. If you observe unexpected changes in cell morphology or viability during your experiments, it could be an indication of degradation product-induced toxicity.[3]
Q4: Can components of the cell culture medium interact with this compound?
Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that could potentially interact with this compound.[6][7] For instance, components in the media could affect the solubility and stability of the compound. It is also important to consider that some media components, like certain vitamins, are themselves unstable and can degrade over time, which might indirectly affect the stability of dissolved compounds.[8]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological effect of this compound.
-
Possible Cause 1: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare fresh this compound solutions: Always use freshly prepared working solutions of this compound in your cell culture medium for each experiment.
-
Perform a time-course experiment: Assess the biological effect of this compound at different time points after its addition to the culture medium. A decrease in the effect over time may suggest degradation.
-
Analyze this compound concentration: Use an analytical method like HPLC to measure the concentration of this compound in your culture medium at the beginning and end of your experiment.
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Test different types of plasticware: Some compounds are known to adsorb to certain types of plastic. Try using low-binding microplates or tubes.
-
Pre-treat plasticware: Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding.
-
-
Issue 2: Increased or unexpected cytotoxicity observed in cell cultures treated with this compound.
-
Possible Cause 1: Formation of toxic degradation products.
-
Troubleshooting Steps:
-
Reduce incubation time: If possible, shorten the duration of the experiment to minimize the formation of potential degradation products.
-
Replenish media: For longer experiments, change the media with freshly prepared this compound at regular intervals.[3]
-
Analyze for degradation products: Use techniques like LC-MS/MS to identify potential degradation products in the aged media.[3]
-
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Steps:
-
Include a solvent control: Always have a control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Lower the solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cell line.
-
-
Data Presentation
The stability of this compound in a specific cell culture medium can be determined by incubating the compound in the medium at 37°C and measuring its concentration at various time points. The results can be summarized in a table as shown below.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.5 | 95% |
| 48 | 8.9 | 89% |
| 72 | 8.2 | 82% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over a specified period.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube from the incubator.
-
Sample Preparation:
-
Centrifuge the sample to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis using a validated method to separate and quantify this compound.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug-protein conjugates--XVI. Studies of this compound metabolism: formation of 2-hydroxythis compound and unstable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sorbinil-Induced Side Effects in Long-Term Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Sorbinil-induced side effects in long-term animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term animal experiments?
A1: this compound is an aldose reductase inhibitor (ARI). Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In conditions of high blood sugar (hyperglycemia), such as in diabetes, the polyol pathway becomes more active, leading to the accumulation of sorbitol. This accumulation is implicated in the long-term complications of diabetes, including neuropathy (nerve damage), retinopathy (eye damage), and nephropathy (kidney damage).[1][2] this compound is used in long-term animal models of diabetes to inhibit aldose reductase, thereby preventing or slowing the development of these complications.[3][4][5]
Q2: What are the most common side effects observed with long-term this compound administration in animals?
A2: Based on preclinical studies, the most frequently reported side effects include:
-
Hypersensitivity Reactions: These can manifest as skin rashes, fever, and in rare, more severe cases, anaphylaxis.[6][7]
-
Mild Catabolic State: Some studies in rats have indicated that this compound may induce a mild catabolic state, characterized by decreased body weight and increased urinary nitrogen excretion, particularly with certain diets.[8]
-
Renal Effects: this compound has been shown to have diuretic (increased urine production) and natriuretic (increased sodium excretion) properties, which can be more pronounced during periods of fluid restriction.[9]
Q3: How can I monitor the efficacy of this compound in my animal model?
A3: The biochemical efficacy of this compound can be monitored by measuring sorbitol levels in tissues. Red blood cell (RBC) sorbitol levels have been shown to correlate with levels in less accessible tissues like the lens and sciatic nerve, making RBC sorbitol a useful, non-invasive biomarker for monitoring drug activity.[10]
Troubleshooting Guides
Issue 1: Animal exhibiting signs of a hypersensitivity reaction.
Symptoms:
-
Mild: Nasal stuffiness, runny nose, red or irritated eyes, skin rashes (urticaria or maculopapular rashes).[11][12]
-
Severe (Anaphylaxis): Sudden onset of respiratory distress (coughing, wheezing, shortness of breath), collapse, cardiovascular collapse.[11][12][13]
Immediate Actions for Severe Reactions:
-
Discontinue this compound administration immediately.
-
Administer epinephrine (B1671497). This is the first-line treatment for anaphylaxis. The recommended dose should be determined in consultation with a veterinarian.[7][13]
-
Provide supportive care: This may include fluid therapy to manage hypotension and oxygen supplementation for respiratory distress.
-
Consider antihistamines: These can help manage cutaneous and gastrointestinal signs but are not a substitute for epinephrine in a severe reaction.[7]
Mitigation and Prevention:
-
Dose Reduction: Consider a dose de-escalation protocol to find the minimum effective dose with the lowest risk of hypersensitivity.
-
Pre-treatment: In some research settings, pre-treatment with antihistamines may be considered, though this should be carefully evaluated for its potential to mask early signs of a severe reaction and its impact on experimental outcomes.
-
Desensitization Protocols: For invaluable animals where this compound treatment is essential, a gradual dose-escalation protocol (desensitization) might be attempted under close veterinary supervision.[10]
Issue 2: Significant weight loss or signs of a catabolic state.
Symptoms:
-
Progressive weight loss exceeding 15-20% of baseline body weight.[3]
-
Reduced food intake.
-
Rough coat, hunched posture.[3]
Troubleshooting and Management:
-
Confirm Nutritional Intake: Ensure that the animal has ad libitum access to food and water and that the diet is palatable.
-
Dietary Supplementation:
-
Moistened Chow and Diet Gels: Supplementing the standard diet with moistened chow or commercially available diet gels can help prevent or mitigate weight loss.[14]
-
High-Calorie Supplements: Consider adding high-calorie dietary supplements to the food or water, ensuring they do not interfere with the experimental parameters.
-
-
Monitor Body Condition Score (BCS): Regularly assess the animal's BCS in addition to body weight. A BCS of less than 2 is a common humane endpoint.[15]
-
Dose Evaluation: Evaluate if the this compound dose can be reduced while maintaining efficacy.
-
Humane Endpoints: If weight loss is progressive and cannot be managed, and the animal's welfare is compromised, humane euthanasia should be considered in line with IACUC protocols.[1][3][4][8][15]
Issue 3: Abnormalities in urine output or suspected renal effects.
Symptoms:
-
Significant increase in urine volume (polyuria).
-
Changes in urine color or clarity.
-
Dehydration.
Monitoring and Management:
-
Urinalysis:
-
Perform regular urinalysis to monitor key parameters.
-
Collection: Urine can be collected via metabolic cages, manual bladder compression, or cystocentesis for sterile samples.[16]
-
Parameters to Monitor:
-
Specific Gravity: To assess concentrating ability.
-
Protein: To screen for proteinuria.
-
Glucose and Ketones: To monitor diabetic status.
-
Sediment Analysis: To check for cells or casts.[17]
-
-
-
Serum Biomarkers:
-
Monitor serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) as standard indicators of renal function.[18][19]
-
Consider novel urinary biomarkers for earlier detection of kidney injury, such as NGAL, Kim-1, and osteopontin.[20]
-
-
Hydration Status: Ensure animals have constant access to fresh water. In cases of severe polyuria, consider providing supplemental fluids (e.g., subcutaneous saline) under veterinary guidance.
-
Dose Adjustment: If renal parameters are significantly altered, a reduction in this compound dosage may be necessary.
Data Presentation
Table 1: Recommended Dosing of this compound in Rodent Models
| Species | Dose Range | Route of Administration | Study Duration | Reference |
| Rat | 20 mg/kg/day | Oral gavage | 4 months | [21] |
| Rat | ~30 mg/kg/day | Dietary admixture | 11 months | [8] |
| Rat | 40 mg/kg | Not specified | 1 week | [14] |
Table 2: Key Monitoring Parameters and Humane Endpoints
| Parameter | Monitoring Frequency | Actionable Threshold/Humane Endpoint | Reference |
| Body Weight | Daily to weekly | >20% loss from baseline | [3] |
| Body Condition Score | Weekly | Score < 2 | [15] |
| Food & Water Intake | Daily | Significant, sustained decrease | [3] |
| Clinical Signs (Appearance & Behavior) | Daily | Lethargy, abnormal posture, rough coat | [3] |
| Urinalysis (Key Parameters) | Baseline and monthly (or as needed) | Significant changes in protein, specific gravity | [17] |
| Serum Creatinine & BUN | Baseline and as indicated by clinical signs or urinalysis | Significant elevation from baseline | [18][19] |
Experimental Protocols
Protocol 1: Urinalysis in Rats
-
Sample Collection: House the rat in a metabolic cage for 24 hours to collect urine. Alternatively, for spot checks, gently restrain the rat and use manual bladder compression to obtain a sample.[16]
-
Gross Examination: Note the color and clarity of the urine.
-
Dipstick Analysis: Use a commercial veterinary urinalysis strip to measure pH, protein, glucose, ketones, bilirubin, and blood.
-
Specific Gravity: Use a refractometer to measure urine specific gravity.
-
Sediment Examination: Centrifuge a small volume of urine and examine the sediment under a microscope for red blood cells, white blood cells, epithelial cells, casts, and crystals.
Protocol 2: Monitoring for a Catabolic State
-
Baseline Measurements: Prior to initiating this compound treatment, record the animal's body weight and calculate the average daily food and water intake for at least 3 days.
-
Regular Monitoring:
-
Weigh the animal at least three times per week.
-
Measure food and water consumption daily.
-
Perform a visual assessment of the animal's appearance and behavior daily, noting any signs of poor health (e.g., rough coat, hunched posture, lethargy).[3]
-
-
Body Condition Scoring: Once a week, perform a body condition score.
-
Intervention Thresholds: If an animal loses more than 15% of its baseline body weight or its BCS drops to 2, initiate nutritional support as described in the troubleshooting guide.
-
Humane Endpoint: If weight loss exceeds 20% and cannot be reversed with supportive care, or the BCS falls below 2, consider humane euthanasia.[3][15]
Visualizations
Caption: Mechanism of action of this compound in the polyol pathway.
Caption: Troubleshooting workflow for adverse events.
Caption: Logical pathway for monitoring renal function.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article - Standard on Humane Endpoint... [policies.unc.edu]
- 4. Humane Endpoints for Animals in Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Delayed hypersensitivity reactions in rats and their response to clinical dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 9. acoem.org [acoem.org]
- 10. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allergies to Laboratory Animals is a Significant Health Risk | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Anaphylaxis in laboratory workers because of rodent handling: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 14. Efficacy of Supplemental Diet Gels for Preventing Postoperative Weight Loss in Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acuc.berkeley.edu [acuc.berkeley.edu]
- 16. View of Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 17. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early Detection of Drug-Induced Renal Hemodynamic Dysfunction Using Sonographic Technology in Rats [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Behavioral Changes During Development of Chronic Kidney Disease in Rats [frontiersin.org]
- 20. Evaluation of novel acute urinary rat kidney toxicity biomarker for subacute toxicity studies in preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sorbinil vs. Epalrestat: A Comparative Analysis for the Treatment of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two aldose reductase inhibitors, Sorbinil and Epalrestat (B1671369), which have been investigated for the treatment of diabetic neuropathy. The comparison is based on their mechanism of action, clinical efficacy supported by experimental data, and safety profiles.
Introduction to Diabetic Neuropathy and Aldose Reductase Inhibitors
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and other sensory and motor disturbances. One of the key pathogenic mechanisms implicated in diabetic neuropathy is the overactivation of the polyol pathway. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. The accumulation of sorbitol and the subsequent metabolic cascade are believed to cause osmotic stress, oxidative stress, and ultimately nerve cell damage.[1][2]
Aldose reductase inhibitors (ARIs) are a class of drugs that target this pathway by blocking the action of aldose reductase. By preventing the conversion of glucose to sorbitol, ARIs aim to mitigate the downstream pathological effects and slow the progression of diabetic neuropathy.[3][4] This guide focuses on two such inhibitors: this compound, an early investigational drug, and Epalrestat, the only ARI that is commercially available in several countries for this indication.[3]
Mechanism of Action: The Polyol Pathway
Both this compound and Epalrestat are potent inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under normal glucose conditions, this pathway is minor. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through this pathway increases significantly. Aldose reductase reduces glucose to sorbitol, a process that consumes the cofactor NADPH. Sorbitol is then slowly oxidized to fructose (B13574) by sorbitol dehydrogenase.
The pathogenic consequences of this pathway's activation include:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular swelling and damage.[1][4]
-
NADPH Depletion: The consumption of NADPH by aldose reductase limits its availability for other crucial cellular processes, including the regeneration of the key intracellular antioxidant, glutathione. This compromises the cell's antioxidant defenses and increases susceptibility to oxidative stress.[5]
-
Downstream Effects: The increased polyol pathway activity has been linked to reduced myo-inositol levels and decreased Na+/K+-ATPase activity, which is essential for normal nerve conduction.[6]
By inhibiting aldose reductase, both this compound and Epalrestat aim to prevent these detrimental metabolic changes.[5][6] Epalrestat is a noncompetitive and reversible inhibitor of the enzyme.[3][7]
Comparative Efficacy: Clinical Trial Data
The efficacy of this compound and Epalrestat has been evaluated in numerous clinical trials, with nerve conduction velocity (NCV) being a primary endpoint for assessing drug efficacy in modifying the disease course.[8]
Table 1: Comparison of Clinical Efficacy
| Parameter | This compound | Epalrestat |
| Motor Nerve Conduction Velocity (MNCV) | Inconsistent results. Some studies showed no significant effect compared to placebo.[9][10] For example, one 4-week trial found median motor nerve velocity was 44.8 +/- 5.1 m/s with this compound vs. 44.3 +/- 5.9 m/s with placebo.[9] A 1-year study also demonstrated no beneficial effect.[10] | Multiple studies demonstrate improvement or prevention of deterioration. A 12-week trial showed a significant increase in peroneal nerve MNCV (Δ 1.6 +/- 0.6 m/s, p < 0.01).[11] A 3-year study found that Epalrestat prevented the deterioration of MNCV compared to a control group (p < 0.0001).[12] |
| Sensory Nerve Conduction Velocity (SNCV) | No significant improvements were consistently reported. One study showed median sensory nerve velocity at 37.2 +/- 7.7 m/s with this compound vs. 38.4 +/- 8.2 m/s with placebo.[9] | Studies have reported improvements compared to baseline and placebo.[13][14] |
| Subjective Symptoms (Pain, Numbness) | Some studies suggested a benefit in reducing pain scores,[15] while others found no significant difference from placebo.[9][10] | Consistently shown to improve subjective symptoms including pain, numbness, and coldness in extremities.[1][11][13] In one trial, the disappearance rate of lower limb spontaneous pain was 48.6% in the Epalrestat group versus 22.6% in the placebo group.[11] |
| Vibration Sensation Threshold | No consistent, significant improvement demonstrated.[10] | Significantly improved in clinical trials compared to placebo.[3][11] |
| Autonomic Nerve Function | No significant improvement observed in cardiovascular reflex tests.[9][15] | Shown to improve abnormal changes in heartbeat associated with diabetic autonomic neuropathy.[3][11] |
Physicochemical and Pharmacological Properties
While both drugs inhibit the same target, they have distinct properties. Epalrestat is a carboxylic acid derivative, whereas this compound is a spiro-hydantoin.[3][4]
Table 2: Physicochemical and Pharmacological Comparison
| Property | This compound | Epalrestat |
| Drug Class | Aldose Reductase Inhibitor | Aldose Reductase Inhibitor[3] |
| Chemical Structure | (S)-6-Fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione[4] | {(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid[3] |
| Inhibition Type | Potent ARI[2][4] | Noncompetitive, Reversible[3][7] |
| IC₅₀ (Aldose Reductase) | Data varies by tissue source (e.g., human placenta, rat lens).[4] Specific comparative values against Epalrestat are not readily available in the provided search results. | Specific IC₅₀ values are not detailed in the search results, but it is established as a potent inhibitor. |
| Standard Clinical Dose | Investigated at 200-250 mg/day.[9][10] | 150 mg/day (typically 50 mg, three times daily).[11][14][16] |
Safety and Tolerability
A critical differentiator between the two compounds is their safety profile, which has had a profound impact on their clinical development and availability.
Table 3: Safety and Tolerability Profile
| Aspect | This compound | Epalrestat |
| Common Adverse Effects | Generally considered minor in some trials.[17] | Gastrointestinal issues (nausea, vomiting), elevations in liver enzymes (e.g., ALT, AST).[3][13][14] |
| Serious Adverse Effects | Associated with severe hypersensitivity reactions (skin rashes, fever).[10][15] These reactions were a primary reason for the discontinuation of its clinical development.[18] | Generally well-tolerated in long-term studies.[19] Liver enzyme elevations are typically monitored and often resolve upon dose reduction or discontinuation.[13] |
| Regulatory Status | Investigational drug; clinical development was halted. Not commercially available.[4][20] | Approved and commercially available for diabetic neuropathy in Japan, India, and other countries.[3][16] |
Experimental Protocols
Nerve Conduction Velocity (NCV) Measurement
Nerve conduction studies are the gold standard for objectively measuring nerve function in clinical trials for diabetic neuropathy.[8][21]
Methodology:
-
Patient Preparation: The patient is positioned comfortably in a temperature-controlled room, as nerve conduction is sensitive to temperature. Skin temperature over the nerve being tested is maintained around 32-34°C.[22]
-
Stimulation: A stimulating electrode is placed on the skin over the nerve at two or more points along its path (e.g., for the peroneal motor nerve, stimulation may occur at the ankle and below the knee). A small electrical pulse is delivered to stimulate the nerve.
-
Recording: A recording electrode is placed on the skin over a muscle supplied by the motor nerve (for MNCV) or over the sensory nerve's distribution (for SNCV).[23]
-
Measurement: The time it takes for the electrical impulse to travel between the stimulation and recording sites (latency) is measured. The distance between the stimulation points is measured on the skin surface.
-
Calculation: The nerve conduction velocity is calculated by dividing the distance (in millimeters) by the difference in latency (in milliseconds) between the two stimulation sites. The result is expressed in meters per second (m/s).
Assessment of Neuropathic Pain
Subjective pain is a key symptom of diabetic neuropathy. Its assessment in a clinical trial setting requires validated and reproducible methods.
Methodology:
-
Pain Scales: A Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) is commonly used. Patients rate their average pain intensity over a specific period (e.g., the last 24 hours) on a scale of 0 (no pain) to 10 or 100 (worst pain imaginable).[24][25]
-
Validated Questionnaires: More detailed assessments use specific neuropathic panaires. The Neuropathic Pain Scale (NPS) or the Douleur Neuropathique 4 (DN-4) can characterize different pain qualities (e.g., sharp, dull, hot, cold) and distinguish neuropathic pain from other types of pain.[24][25][26]
-
Data Collection: These assessments are typically performed at baseline and at regular intervals throughout the trial (e.g., 4, 8, and 12 weeks) to track changes in pain perception in response to the treatment or placebo.[25]
Conclusion
A comparative analysis of this compound and Epalrestat reveals a clear distinction in their clinical utility for treating diabetic neuropathy. While both compounds are potent inhibitors of aldose reductase, their developmental paths and ultimate clinical fates have been vastly different.
-
Epalrestat has demonstrated modest but statistically significant efficacy in improving or slowing the progression of multiple parameters of diabetic neuropathy, including nerve conduction velocity and subjective symptoms.[11][12][13] Its safety profile is considered manageable, which has led to its approval and clinical use in several countries.[3] It remains the only commercially available aldose reductase inhibitor for this indication.
-
This compound showed initial promise but failed to consistently demonstrate significant clinical benefit over placebo in large-scale trials.[9][10] More importantly, its development was halted due to an unacceptable incidence of severe hypersensitivity reactions.[10][18]
For drug development professionals and researchers, the story of this compound and Epalrestat serves as a crucial case study. It underscores that while a valid therapeutic target (aldose reductase) and potent inhibition are necessary, a favorable safety profile and consistent clinical efficacy are paramount for a drug's successful translation from bench to bedside. Future research in this area may focus on developing ARIs with greater efficacy and an even more benign safety profile.
References
- 1. droracle.ai [droracle.ai]
- 2. brieflands.com [brieflands.com]
- 3. Epalrestat - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 6. Action of this compound in diabetic peripheral nerve. Relationship of polyol (sorbitol) pathway inhibition to a myo-inositol-mediated defect in sodium-potassium ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lost in Translation? Measuring Diabetic Neuropathy in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and neurophysiological studies with the aldose reductase inhibitor, this compound, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibition in diabetic neuropathy: clinical and neurophysiological studies of one year's treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A long-term effect of epalrestat on motor conduction velocity of diabetic patients: ARI-Diabetes Complications Trial (ADCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A controlled trial of this compound, an aldose reductase inhibitor, in chronic painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. The effect of an aldose reductase inhibitor (this compound) on diabetic neuropathy and neural function of the retina: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Epalrestat | Reductase | TargetMol [targetmol.com]
- 20. researchgate.net [researchgate.net]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 23. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 24. Diagnosis and Treatment of Painful Diabetic Peripheral Neuropathy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Polyneuropathy | Effect of electroacupuncture for pain relief in diabetic distal symmetric polyneuropathy: a pilot randomized clinical trial | springermedicine.com [springermedicine.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Sorbinil and Ponalrestat: Efficacy as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two aldose reductase inhibitors, Sorbinil and Ponalrestat. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Introduction to Aldose Reductase and the Polyol Pathway
In hyperglycemic conditions, the enzyme aldose reductase (AR) becomes increasingly active, converting excess glucose into sorbitol. This initiates the polyol pathway, and the subsequent accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] Aldose reductase inhibitors (ARIs) are a class of drugs designed to block this enzymatic pathway, thereby mitigating the downstream cellular damage.
In Vitro Efficacy: A Quantitative Comparison
The intrinsic inhibitory potential of this compound and Ponalrestat against aldose reductase has been assessed through in vitro studies, primarily by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
| Inhibitor | Chemical Class | Target Enzyme | IC50 | Ki | Inhibition Mechanism |
| Ponalrestat | Carboxylic Acid Derivative | Aldose Reductase (ALR2) | Not explicitly found | 7.7 nM[1] | Pure noncompetitive with respect to glucose[1] |
| This compound | Spirohydantoin | Aldose Reductase (ALR2) | 0.26 µM (260 nM)[1] | Not explicitly found | Not explicitly found |
Note: IC50 and Ki values can vary depending on the assay conditions, such as the substrate and enzyme source.
Based on the available in vitro data, Ponalrestat demonstrates significantly higher potency as an aldose reductase inhibitor, with a Ki value in the low nanomolar range.[1]
In Vivo Efficacy: Insights from Preclinical and Clinical Studies
While in vitro data provides a measure of direct enzyme inhibition, in vivo studies are crucial for evaluating the therapeutic potential of these compounds.
Animal Studies:
Both this compound and Ponalrestat have demonstrated efficacy in animal models of diabetes.
-
Ponalrestat: Oral administration in diabetic mice has been shown to significantly reduce the accumulation of sorbitol in the lens, suggesting its potential in preventing or delaying diabetic cataracts.[1]
-
This compound: Studies in diabetic rats have shown that this compound reduces sorbitol accumulation in the sciatic nerve and lens.[1]
Clinical Trials in Diabetic Neuropathy:
Clinical trials for both this compound and Ponalrestat in diabetic neuropathy have yielded mixed results.
Ponalrestat: Several clinical trials have investigated the effects of Ponalrestat on diabetic neuropathy. One study showed no significant improvement in nerve conduction velocity (NCV) after 18 months of treatment.[2] In two other trials with a daily dose of 600 mg, no significant changes in symptoms or neurophysiological parameters were observed.[2] However, another 16-week trial reported a significant improvement in mean vibration perception threshold, although other indices of neuropathy did not show significant changes.[3]
This compound: Clinical trials with this compound have also produced varied outcomes. One study reported a small but statistically significant improvement in nerve conduction velocity.[4] Conversely, other studies found no significant effect of this compound on nerve conduction velocity or symptoms of painful diabetic neuropathy.[5][6]
The following table summarizes nerve conduction velocity (NCV) data from selected clinical trials.
| Drug | Nerve | Baseline NCV (mean ± SD) | NCV after Treatment (mean ± SD) | Change from Baseline |
| Ponalrestat [2] | Sural Sensory | 39.53 ± 6.01 m/s | 40.51 ± 6.13 m/s (18 months) | +0.98 m/s |
| Peroneal Motor | 37.10 ± 3.46 m/s | 37.41 ± 4.38 m/s (18 months) | +0.31 m/s | |
| This compound [5] | Median Motor | 44.3 ± 5.9 m/s (on placebo) | 44.8 ± 5.1 m/s (on this compound) | +0.5 m/s |
| Median Sensory | 38.4 ± 8.2 m/s (on placebo) | 37.2 ± 7.7 m/s (on this compound) | -1.2 m/s |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these inhibitors is essential for interpreting their in vivo efficacy.
| Parameter | This compound | Ponalrestat |
| Half-life (t½) | 34 to 52 hours[7] | Data not available |
| Volume of Distribution (Vd) | 840 ml/kg[7] | Data not available |
| Renal Clearance | 6.0 ml/min/1.73 m2[7] | Data not available |
| Protein Binding | Data not available | Data not available |
The long elimination half-life of this compound suggests that accumulation is likely with chronic dosing.[8]
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Generalized Protocol)
This assay is used to determine the IC50 value of an inhibitor against aldose reductase.
Objective: To quantify the inhibitory potency of a compound against aldose reductase.
Materials:
-
Purified or partially purified aldose reductase (e.g., from bovine lens)
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate (B84403) buffer (pH 6.2)
-
Inhibitor stock solution (this compound or Ponalrestat)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the buffer, NADPH, substrate, and a series of dilutions of the inhibitor.
-
Assay Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, NADPH, and the desired concentration of the inhibitor.
-
Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette.
-
Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Signaling Pathways and Experimental Workflows
The Polyol Pathway and Inhibition by this compound and Ponalrestat
Caption: The Polyol Pathway and points of inhibition.
Generalized Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for Aldose Reductase Inhibition Assay.
Conclusion
Both this compound and Ponalrestat are potent inhibitors of aldose reductase. Based on in vitro data, Ponalrestat exhibits superior potency. However, the clinical development of both compounds has been challenging, with mixed results in human trials for diabetic complications.[1] The lack of robust, publicly available pharmacokinetic data for Ponalrestat in humans makes a direct comparison of their in vivo performance and potential for sustained therapeutic effect difficult. Further head-to-head comparative studies, both preclinical and clinical, would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical trials of this compound on nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and neurophysiological studies with the aldose reductase inhibitor, this compound, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibition in diabetic neuropathy: clinical and neurophysiological studies of one year's treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of an orally absorbed aldose reductase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pharmacokinetics in male and female elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Sorbinil and Tolrestat for Diabetic Complications
In the landscape of preclinical research targeting diabetic complications, the aldose reductase inhibitors (ARIs) Sorbinil and Tolrestat have been subjects of extensive investigation. Both compounds aim to mitigate the detrimental effects of hyperglycemia by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. This guide provides a detailed, head-to-head comparison of their performance in preclinical models, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted to the polyol pathway. Aldose reductase catalyzes the first step in this pathway, reducing glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol in insulin-insensitive tissues, such as nerves, the retina, and kidneys, leads to osmotic stress and subsequent cellular damage. By inhibiting aldose reductase, this compound and Tolrestat aim to prevent the accumulation of sorbitol and thereby ameliorate the progression of diabetic complications.
Quantitative Comparison of Preclinical Efficacy
While direct head-to-head preclinical studies with comprehensive quantitative data for this compound and Tolrestat are limited, a comparative analysis can be synthesized from various independent studies. The following tables summarize key efficacy and pharmacokinetic parameters.
Note: The data presented below are derived from separate preclinical studies and are not from a direct comparative investigation. Therefore, these values should be interpreted with caution as experimental conditions may have varied between studies.
Table 1: In Vitro Aldose Reductase Inhibition
| Compound | Target Enzyme | IC50 | Source Tissue |
| This compound | Aldose Reductase | Not explicitly found | Not specified |
| Tolrestat | Aldose Reductase | 3.5 x 10-8 M | Bovine Lens |
Table 2: In Vivo Efficacy in Preclinical Models of Diabetic Neuropathy
| Compound | Animal Model | Key Endpoint | Observed Effect |
| This compound | Streptozotocin-induced diabetic rats | Sciatic nerve sorbitol accumulation | At 25 mg/kg/day, normalized sorbitol concentrations after 4, 8, and 12 weeks of treatment. |
| Sciatic nerve myo-inositol levels | Progressively increased myo-inositol levels, with significant increases at 4 and 16 weeks of treatment. | ||
| Nerve Conduction Velocity (NCV) | Counteracts the slowing of nerve conduction velocities. | ||
| Tolrestat | Streptozotocin-induced diabetic rats | Sciatic nerve sorbitol accumulation | Substantially prevented the accumulation of sorbitol in the sciatic nerve. |
| Sciatic nerve myo-inositol levels | Substantially prevented the depletion of myo-inositol. | ||
| Nerve Conduction Velocity (NCV) | Not explicitly quantified in the provided search results. |
One study on diabetic rat lenses noted that this compound completely prevented the accumulation of sorbitol and the depletion of myo-inositol, while Tolrestat substantially prevented these changes, suggesting a potentially higher efficacy for this compound in this specific model.
Table 3: Comparative Pharmacokinetics in Preclinical Models
| Compound | Elimination Half-Life | Key Pharmacokinetic Feature |
| This compound | 38-52 hours | Significantly longer half-life compared to Tolrestat. |
| Tolrestat | 10-12 hours | More rapid elimination compared to this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of aldose reductase inhibitors.
Induction of Diabetes in a Rat Model
A commonly used model for studying diabetic complications is the streptozotocin (B1681764) (STZ)-induced diabetic rat.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in a citrate (B86180) buffer (pH 4.5) is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.
Aldose Reductase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase.
-
Principle: The assay spectrophotometrically measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by aldose reductase.
-
Reagents:
-
Purified aldose reductase enzyme
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Test compounds (this compound or Tolrestat) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer
-
-
Procedure:
-
The reaction mixture containing buffer, NADPH, and the test compound is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Sciatic Nerve Sorbitol Levels
This protocol details the quantification of sorbitol in nerve tissue from preclinical models.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the sciatic nerves are rapidly dissected and frozen in liquid nitrogen.
-
Sample Preparation:
-
The frozen nerve tissue is weighed and homogenized in a suitable buffer.
-
Proteins are precipitated using an acid (e.g., perchloric acid) and removed by centrifugation.
-
The supernatant is neutralized.
-
-
Quantification: Sorbitol levels in the supernatant are measured using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatization of the sugar alcohols followed by separation and detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC systems equipped with a suitable column and detector can also be used for quantification.
-
-
Data Analysis: Sorbitol levels are typically expressed as nanomoles per gram of wet tissue weight.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the preclinical evaluation of this compound and Tolrestat.
Caption: The Polyol Pathway and the inhibitory action of this compound and Tolrestat.
Caption: A typical experimental workflow for evaluating this compound and Tolrestat.
Conclusion
validating the efficacy of Sorbinil against newer generation aldose reductase inhibitors
Sorbinil's Efficacy Questioned by Newer Aldose Reductase Inhibitors
For Immediate Release
A comprehensive review of experimental data indicates that while this compound is a potent inhibitor of aldose reductase (ALR2), several newer generation inhibitors demonstrate significantly greater in vitro potency. This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's efficacy against these emerging alternatives.
Aldose reductase is the rate-limiting enzyme in the polyol pathway. Under the hyperglycemic conditions characteristic of diabetes mellitus, the increased activity of this pathway leads to the accumulation of sorbitol in tissues.[1][2] This accumulation is a key contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3] Aldose Reductase Inhibitors (ARIs) are designed to block this enzyme, thereby preventing sorbitol buildup and mitigating subsequent cellular damage.[1]
Quantitative Comparison of Inhibitory Potency
The primary measure of an ARI's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. Data compiled from various in vitro studies reveal that newer ARIs, including Fidarestat, Zenarestat, and Epalrestat, exhibit IC50 values in the low nanomolar range, suggesting a higher potency than this compound.[4]
Another critical factor is selectivity—the inhibitor's ability to target ALR2 without significantly affecting the structurally similar aldehyde reductase (ALR1).[1][5] Inhibition of ALR1 can lead to off-target effects, as it plays a role in detoxifying various aldehydes.[1] While comprehensive selectivity data is not available for all compounds, it remains a crucial consideration in the development of safer and more effective ARIs.[5][6]
Table 1: In Vitro Efficacy (IC50) of Aldose Reductase Inhibitors against ALR2
| Inhibitor Class | Compound | IC50 (µM) | Notes |
| Spirohydantoin (Reference) | This compound | ~0.26 - 0.96 | IC50 values vary depending on assay conditions and enzyme source.[1] |
| Acetic Acid Derivatives | Tolrestat | ~0.015 | |
| Epalrestat | ~0.012 - 0.098 | The only ARI currently marketed for diabetic neuropathy, primarily in Japan and India.[4][6] | |
| Zenarestat | ~0.011 | ||
| Zopolrestat | ~0.041 | ||
| Spirohydantoin (Newer) | Fidarestat | ~0.018 | |
| Research Compounds | Alr2-IN-2 | ~0.027 (rat ALR2) | Demonstrates high potency in preclinical studies.[1] |
| Ranirestat (AS-3201) | ~0.0018 (human ALR2) | Noted for its high potency.[7] | |
| Phytocompounds | Agnuside | ~0.022 | Natural compound identified as a potent ALR2 inhibitor.[4] |
| Eupalitin-3-O-galactoside | ~0.027 | Natural compound identified as a potent ALR2 inhibitor.[4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values are approximate.
While in vitro data shows promise for newer agents, this compound's clinical development has been met with challenges, including mixed efficacy results and adverse side effects.[1] The this compound Retinopathy Trial, for instance, did not show a significant improvement in diabetic retinopathy for patients treated with the drug.[8][9] This highlights the gap between preclinical potency and clinical effectiveness, a challenge that newer generation ARIs must overcome.
Visualizing the Mechanism and Evaluation
To better understand the context of this research, the following diagrams illustrate the biochemical pathway targeted by these inhibitors and the general workflow for their evaluation.
Caption: The Polyol Pathway in Hyperglycemia.
Caption: General Experimental Workflow for ARI Evaluation.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of aldose reductase inhibitors.
In Vitro Aldose Reductase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified aldose reductase by monitoring the consumption of the cofactor NADPH.[7][10]
Principle: The enzymatic activity of ALR2 is quantified spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+.[10] In the presence of an inhibitor, the rate of this reaction decreases.
Materials:
-
Purified recombinant human aldose reductase (rhAR)
-
0.067 M Sodium Phosphate Buffer (pH 6.2)
-
NADPH solution (e.g., 0.1 mM)
-
Substrate: DL-Glyceraldehyde solution (e.g., 10 mM)
-
Test inhibitors (e.g., this compound, newer ARIs) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of buffer, NADPH, and DL-glyceraldehyde. Prepare serial dilutions of the test inhibitors.
-
Assay Setup: In each well of the microplate, add:
-
Phosphate buffer
-
NADPH solution
-
Test inhibitor at various concentrations (ensure final DMSO concentration is ≤1%)
-
A control reaction with DMSO vehicle instead of inhibitor
-
-
Enzyme Addition: Add the ALR2 enzyme solution to each well to a final desired concentration.
-
Pre-incubation: Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.[10]
-
Reaction Initiation: Start the reaction by adding the DL-glyceraldehyde substrate to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (rate of NADPH oxidation) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[7]
-
Cellular Sorbitol Accumulation Assay
This assay assesses an inhibitor's efficacy in a more physiologically relevant context by measuring its ability to prevent sorbitol accumulation within cells cultured under high-glucose conditions.[1][11]
Principle: Cells that express aldose reductase are cultured in a high-glucose medium to stimulate the polyol pathway. The intracellular sorbitol concentration is then measured in the presence and absence of an inhibitor.[1]
Materials:
-
Cell line expressing aldose reductase (e.g., human retinal pigment epithelial cells, ARPE-19)
-
Cell culture medium (e.g., DMEM) with normal glucose (e.g., 5.5 mM) and high glucose (e.g., 30-55 mM)
-
Test inhibitors
-
Reagents for cell lysis
-
Sorbitol assay kit or access to HPLC for sorbitol quantification[12][13]
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to grow to a suitable confluency.
-
Induction and Treatment: Replace the normal glucose medium with a high-glucose medium. Simultaneously, treat the cells with various concentrations of the test inhibitor. Include an untreated high-glucose control and a normal-glucose control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for sorbitol accumulation.[11]
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.
-
Lyse the cells and deproteinize the samples (e.g., using perchloric acid precipitation or a 10 kDa spin column).[14]
-
-
Sorbitol Quantification:
-
Data Analysis:
-
Normalize sorbitol levels to the total protein concentration in each sample.
-
Compare the intracellular sorbitol levels in inhibitor-treated cells to the untreated high-glucose control to determine the inhibitor's efficacy in reducing sorbitol accumulation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity Challenges for Aldose Reductase Inhibitors: A Review on Comparative SAR and Interaction Studies (2024) | Preety Kumari | 1 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy of aldose reductase inhibitors in the management of diabetic complications. Comparison with intensive insulin treatment and pancreatic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Sorbinil vs. Natural Compounds: A Comparative Guide to Aldose Red reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic aldose reductase inhibitor, Sorbinil, with a range of natural compounds that exhibit similar inhibitory activity. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a promising therapeutic strategy for managing these conditions. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to support research and drug development in this area.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against aldose reductase is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for this compound and various natural compounds, categorized by their chemical class. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., rat lens, human recombinant) and the substrate used in the assay.
| Compound | Chemical Class | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Spirohydantoin | Bovine Lens | Glucose | 0.4 - 1.4 | [1] |
| This compound | Not Specified | DL-Glyceraldehyde | 0.26 - 0.28 | [1] |
Table 1: IC50 Values for this compound
| Compound | Chemical Class | Enzyme Source | IC50 (µM) | Reference |
| Quercetin | Flavonoid | Rat Lens | 0.83 | |
| Kaempferol | Flavonoid | Rat Lens | 1.2 | |
| Myricetin | Flavonoid | Rat Lens | 2.5 | |
| Luteolin | Flavonoid | Rat Lens | 0.45 | [2] |
| Genistein | Flavonoid | Rat Lens | 10.2 | |
| Daidzein | Flavonoid | Rat Lens | >100 | |
| Epicatechin gallate | Flavonoid | Not Specified | 38 | [2] |
| Curcumin | Polyphenol | Not Specified | 6.8 | [2] |
| Caffeic Acid | Phenolic Acid | Rat Kidney | 0.057 (mM) | [3] |
| Ferulic Acid | Phenolic Acid | Rat Kidney | 0.069 (mM) | [3] |
| Rosmarinic Acid | Phenolic Acid | Rat Lens | 1.8 | |
| Ellagic Acid | Polyphenol | Rat Lens | 0.17 | |
| Tannic Acid | Polyphenol | Rat Kidney | 0.5 | [3] |
| Chlorogenic Acid | Phenolic Acid | Rat Kidney | 5.47 | [3] |
| Resveratrol | Stilbenoid | Rat Lens | 21.6 |
Table 2: IC50 Values for Selected Natural Compounds
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of aldose reductase inhibitors. The following is a detailed methodology for a common in vitro spectrophotometric assay used to determine the inhibitory activity of compounds against aldose reductase.
Spectrophotometric Aldose Reductase Inhibition Assay
1. Principle:
This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. The rate of this reaction is proportional to the enzyme's activity. Inhibitors will slow down this rate.
2. Materials and Reagents:
-
Enzyme: Purified or partially purified aldose reductase from a source such as rat lens, bovine lens, or human recombinant enzyme.
-
Buffer: 0.1 M Potassium phosphate (B84403) buffer (pH 6.2).
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH), 0.16 mM in buffer.
-
Substrate: DL-Glyceraldehyde, 10 mM in buffer.
-
Test Compounds: this compound and natural compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Microplate Reader: Capable of reading absorbance at 340 nm in kinetic mode.
-
96-well UV-transparent microplates.
3. Assay Procedure:
-
Preparation of Reagents: Prepare fresh solutions of buffer, NADPH, and substrate on the day of the experiment. Keep all solutions on ice.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
150 µL of 0.1 M Potassium phosphate buffer (pH 6.2).
-
10 µL of the test compound solution at various concentrations (or solvent for the control).
-
20 µL of 0.16 mM NADPH solution.
-
10 µL of the aldose reductase enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of 10 mM DL-glyceraldehyde solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes at 37°C.
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time curve for each well.
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the mechanism of its inhibition.
Experimental Workflow
Caption: A typical workflow for an in vitro aldose reductase inhibition assay.
References
A Comparative Analysis of Sorbinil and Other Aldose Reductase Inhibitors in Diabetic Retinopathy Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The management of diabetic retinopathy, a leading cause of vision loss in adults with diabetes, has been a long-standing challenge. One therapeutic avenue that has been extensively explored is the inhibition of aldose reductase, a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This guide provides a cross-study analysis of the clinical trial outcomes of Sorbinil and other aldose reductase inhibitors (ARIs) for the treatment of diabetic retinopathy, offering a comparative overview of their efficacy, safety, and trial methodologies.
Summary of Clinical Trial Outcomes
The clinical development of aldose reductase inhibitors for diabetic retinopathy has yielded mixed results. While preclinical studies have shown promise, the translation to clinical efficacy in humans has been challenging. The following table summarizes the key quantitative outcomes from major clinical trials of this compound and provides available data for other ARIs.
| Aldose Reductase Inhibitor | Trial Name/Reference | Key Efficacy Endpoints | Quantitative Outcomes | Adverse Events |
| This compound | This compound Retinopathy Trial (SRT) | Progression of retinopathy (≥2-step change on ETDRS scale), Change in microaneurysm count | - No significant difference in retinopathy progression vs. placebo (28% this compound vs. 32% placebo, p=0.344)[1] - Statistically significant slower increase in microaneurysms at 21 and 30 months, but not at maximum follow-up[1] | Hypersensitivity reactions (rash, fever) in approximately 7% of patients[1] |
| Epalrestat | Aldose Reductase Inhibitor-Diabetes Complications Trial | Progression of diabetic retinopathy/nephropathy | - Significantly inhibited progression of retinopathy/nephropathy compared to control (Odds Ratio = 0.323, p=0.014)[2][3] - Improvement in retinopathy seen in 7.07% of the Epalrestat group vs. 0.88% in the control group in patients with no or simple retinopathy at baseline[4] | Generally well-tolerated, with minor adverse events reported. Liver enzyme elevations were most common but usually resolved.[5] |
| Tolrestat | Various (primarily focused on neuropathy) | Limited data on retinopathy | Preclinical studies showed a reduction in retinal capillary basement membrane thickening in diabetic rats.[6] Clinical data on retinopathy is scarce. | Withdrawn from the market due to liver toxicity and hypersensitivity reactions. |
| Zopolrestat | Various (primarily focused on neuropathy) | Limited data on retinopathy | Preclinical studies in diabetic rats showed some positive effects.[7] However, clinical studies demonstrated only minor benefits, possibly due to insufficient inhibition of the pathway.[5] | Development was discontinued (B1498344) due to lack of efficacy and safety concerns. |
| Fidarestat | Various (primarily focused on neuropathy) | Limited data on retinopathy | One clinical trial for diabetic peripheral neuropathy was conducted.[8] Preclinical studies in diabetic rats showed prevention of diabetic ocular complications.[1] | Generally well-tolerated in neuropathy trials.[8] |
| Ranirestat | Various (primarily focused on neuropathy) | Limited data on retinopathy | Preclinical studies in diabetic rats showed a reduction in retinal thickness and glial fibrillary acidic protein staining.[9] Clinical trials primarily focused on neuropathy. | Generally well-tolerated in neuropathy trials. |
Experimental Protocols: A Closer Look
A standardized approach to assessing the efficacy of interventions for diabetic retinopathy is crucial for comparing outcomes across different trials. The Early Treatment Diabetic Retinopathy Study (ETDRS) retinopathy severity scale has been the gold standard for grading the severity of diabetic retinopathy in clinical trials.
The this compound Retinopathy Trial (SRT): A Landmark Study
The SRT was a multicenter, randomized, double-masked, placebo-controlled clinical trial designed to evaluate the safety and efficacy of this compound in preventing the development or slowing the progression of diabetic retinopathy in patients with insulin-dependent diabetes mellitus.[1][10]
Inclusion Criteria:
-
No or very mild diabetic retinopathy (fewer than 10 microaneurysms in each eye).[10]
Exclusion Criteria:
-
Significant existing retinopathy.
-
Other ocular diseases that could interfere with the assessment of retinopathy.
-
Certain systemic medical conditions.
Treatment Protocol:
-
Patients were randomly assigned to receive either 250 mg of this compound daily or a placebo.[1][10]
-
The median follow-up duration was 41 months.[1]
Primary Efficacy Endpoints:
-
Progression of diabetic retinopathy by two or more levels on the ETDRS scale.[1]
-
Change in the number of microaneurysms from baseline.[1]
Aldose Reductase Inhibitor-Diabetes Complications Trial (Epalrestat)
This three-year, multicenter, comparative clinical trial in Japan evaluated the long-term effects of Epalrestat on diabetic neuropathy and other microvascular complications, including retinopathy and nephropathy.[2][3]
Study Population:
Treatment Protocol:
-
Patients were divided into a control group receiving conventional therapy and an Epalrestat group receiving 150 mg of Epalrestat daily in addition to conventional therapy.[5]
Efficacy Assessment:
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the structure of these clinical trials, the following diagrams are provided in the DOT language for Graphviz.
Aldose Reductase and the Polyol Pathway in Diabetic Retinopathy
Caption: The polyol pathway and the mechanism of action of aldose reductase inhibitors.
Experimental Workflow of the this compound Retinopathy Trial
Caption: A simplified workflow of the this compound Retinopathy Trial (SRT).
Discussion and Future Directions
The this compound Retinopathy Trial, despite being a well-designed and large-scale study, did not demonstrate a clinically significant benefit of this compound in preventing the progression of diabetic retinopathy.[1] While a modest effect on the rate of microaneurysm formation was observed at intermediate time points, this did not translate to a long-term benefit in the overall retinopathy severity.[1] The trial was also marked by a notable incidence of hypersensitivity reactions to the drug.[1]
In contrast, the Aldose Reductase Inhibitor-Diabetes Complications Trial suggested a potential benefit of Epalrestat in inhibiting the progression of diabetic retinopathy and nephropathy.[2][3] However, it is important to note that this study's primary focus was on diabetic neuropathy.
The development of other aldose reductase inhibitors, such as Tolrestat and Zopolrestat, was halted due to safety concerns or lack of efficacy.[5] Newer generation ARIs like Fidarestat and Ranirestat have shown promise in preclinical studies for diabetic retinopathy, but robust clinical trial data in this specific indication is still lacking.[1][9]
The collective evidence from these trials suggests that while the polyol pathway is a valid therapeutic target, the clinical efficacy of aldose reductase inhibitors in diabetic retinopathy may be limited or dependent on the specific agent and the stage of the disease. Future research in this area should focus on developing more potent and selective ARIs with improved safety profiles. Additionally, combination therapies that target multiple pathways involved in the pathogenesis of diabetic retinopathy may hold greater promise for effective treatment. The insights gained from the this compound trial and subsequent studies continue to inform the design of future clinical trials for this devastating complication of diabetes.
References
- 1. A randomized trial of this compound, an aldose reductase inhibitor, in diabetic retinopathy. This compound Retinopathy Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion and Exclusion Criteria | Research groups | Imperial College London [imperial.ac.uk]
- 7. Diabetic Retinopathy Clinical Trials [trialsearch.com]
- 8. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Red Blood Cell Sorbitol in Evaluating Sorbinil Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a reliable biomarker is paramount to assessing the therapeutic efficacy of a drug. In the context of diabetic complications, red blood cell (RBC) sorbitol has emerged as a key, minimally invasive biomarker for evaluating the effectiveness of aldose reductase inhibitors, such as Sorbinil. This guide provides a comprehensive comparison of this compound's performance with other aldose reductase inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and workflows.
The accumulation of sorbitol in tissues, driven by the enzyme aldose reductase in the polyol pathway, is a critical factor in the pathogenesis of diabetic complications.[1] this compound, a potent aldose reductase inhibitor, has been demonstrated to effectively lower elevated RBC sorbitol levels, which correlate with sorbitol concentrations in less accessible tissues like nerves and the lens.[1][2] This makes RBC sorbitol an invaluable tool for monitoring the biochemical efficacy of this compound and other similar inhibitors in clinical trials.[1]
Comparative Efficacy of Aldose Reductase Inhibitors on RBC Sorbitol Levels
The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of this compound and other aldose reductase inhibitors in reducing RBC sorbitol concentrations.
Table 1: Effect of this compound on Red Blood Cell (RBC) Sorbitol Levels in Diabetic Patients
| Study Population | This compound Dose | Duration of Treatment | Baseline RBC Sorbitol (nmol/g Hb) | Post-Treatment RBC Sorbitol (nmol/g Hb) | Percentage Reduction |
| 15 Type 1 Diabetic Patients | 250 mg/day | - | Elevated (specific values not provided) | Near-normal ranges | Significant |
| 33 Diabetic Subjects | Not specified | 3 weeks | Elevated (specific values not provided) | Within or below normal range | Significant |
Table 2: Comparative Effects of Various Aldose Reductase Inhibitors on RBC Sorbitol Levels
| Aldose Reductase Inhibitor | Study Population | Dose | Duration of Treatment | Outcome on RBC Sorbitol Levels |
| This compound | 23 Diabetic Patients | 100 mg b.i.d. | 13 days | Decreased from 26.7 ± 3.7 to 11.4 ± 1.7 nmol/gm hemoglobin (57% reduction)[3] |
| Tolrestat | 12 Type 1 Diabetic Patients | 200 mg twice a day | Not specified | Baseline of 11 nmol/ml reduced, with a plasma IC50 of 2.5 ± 1.9 µg/ml[4] |
| Epalrestat | 43 Diabetic Neuropathy Patients | 150 mg/day | 6 months | No overall decrease, but a greater decrease was seen in patients with higher baseline levels[5] |
| Fidarestat | 58 Type 2 Diabetic Patients | 1 mg/day | 4 weeks | Normalized elevated sorbitol content[6] |
| Ranirestat (B1678808) | Diabetic Polyneuropathy Patients | 20 mg/day | 12 weeks | Suppressed erythrocyte sorbitol concentration[7] |
Experimental Protocols
Accurate and reproducible measurement of RBC sorbitol is crucial for the validation of this biomarker. Below are detailed methodologies for commonly employed experimental techniques.
Enzymatic Fluorometric Assay for D-Sorbitol in Human Erythrocytes
This method relies on the enzymatic conversion of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH, which is then measured fluorometrically.
1. Sample Preparation:
-
Separate erythrocytes from plasma via centrifugation.
-
Wash the erythrocytes with an isotonic saline solution (9 g/L NaCl).
-
Lyse the erythrocytes with distilled water.
-
Precipitate proteins using sodium hydroxide (B78521) (NaOH) and zinc sulfate (B86663) (ZnSO4).
-
Centrifuge to obtain a clear, colorless supernatant.
2. Enzymatic Reaction:
-
Mix the supernatant with a glycine (B1666218) buffer (pH 9.0) containing NAD+ and D-sorbitol dehydrogenase (from Pseudomonas sp., EC 1.1.1.14).
-
Incubate the mixture for 30 minutes at 37°C.
3. Measurement:
-
Measure the fluorescence of the produced NADH.
-
Correct the fluorescence intensities for sample blanks.
-
Normalize the D-sorbitol values for hemoglobin content.
4. Performance Characteristics:
-
Analytical Range: 1-180 µmol/L
-
Intra-assay Precision: < 3.3%
-
Inter-assay Precision: < 5.8%
-
Detection Limit: 0.65 µmol/L
High-Performance Liquid Chromatography (HPLC) for RBC Sorbitol Analysis
This method offers high sensitivity and specificity for the quantification of RBC sorbitol.
1. Sample Preparation and Derivatization:
-
Prepare RBC lysates as described in the enzymatic assay.
-
Perform precolumn derivatization of the polyols in the sample using benzoylation.
2. Chromatographic Conditions:
-
Column: C-18 reversed-phase column.
-
Mobile Phase: Isocratic elution with an acetonitrile-water mixture (e.g., 78:22 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 100 µL.
-
Detector: UV detector.
3. Performance Characteristics:
-
Sensitivity: 5 ng/ml for standard sorbitol.
-
Linearity: Up to 2.5 µg/ml.
-
Within-run Assay CV: <10%
-
Between-run Assay CV: <14%
Gas Chromatography-Mass Spectrometry (GC-MS) for Sorbitol Determination
GC-MS provides excellent qualitative and quantitative analysis of sorbitol in biological samples.
1. Sample Preparation and Derivatization:
-
Deproteinize the plasma sample.
-
Concentrate the supernatant to dryness.
-
Dissolve the residue in pyridine (B92270) containing n-butylboronic acid for derivatization.
2. GC-MS Analysis:
-
Inject an aliquot of the derivatized solution into the GC-MS system.
-
Utilize a selected-ion monitoring method for analysis.
-
Use galactitol as an internal standard.
3. Performance Characteristics:
-
Detection Limit: 20 ng/0.1 ml of plasma for both mannitol (B672) and sorbitol.
Visualizing the Mechanism and Workflow
To better understand the biochemical context and experimental processes, the following diagrams have been generated.
References
- 1. Applicability of red blood cell sorbitol measurements to monitor the clinical activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Red blood cell sorbitol as an indicator of polyol pathway activity. Inhibition by this compound in insulin-dependent diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Tolrestat pharmacokinetic and pharmacodynamic effects on red blood cell sorbitol levels in normal volunteers and in patients with insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Sorbinil and Other Spirohydantoin Derivatives as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the inhibitory potency of Sorbinil and other spirohydantoin derivatives against aldose reductase (AR). The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds as potential therapeutic agents for diabetic complications.
Quantitative Comparison of Inhibitory Potency
The in vitro potency of this compound and its analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against aldose reductase. The following table summarizes the IC50 values for a selection of spirohydantoin derivatives from a comparative study, providing a direct assessment of their relative potencies.
| Compound | Chemical Name/Description | IC50 (µM) |
| This compound | (S)-6-fluoro-2,3-dihydrospiro[chroman-4,4'-imidazolidine]-2',5'-dione | 0.75 ± 0.02[1] |
| This compound | (in a different experimental context) | 3.14 ± 0.02[1] |
| Derivative 3e | Spiroimidazolidine-2,4-dione with a cyclohexane (B81311) ring and a modified N1 side chain | 0.37 ± 0.05[1] |
| Derivative 3f | Spiroimidazolidine-2′,4′-dione with an aryl sulfonyl moiety | 0.56 ± 0.05[1] |
| Derivative 3g | Spiroimidazolidine-2′,4′-dione with an aryl sulfonyl moiety | 0.64 ± 0.03[1] |
| 2'R,4'S enantiomer | cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione | 0.0075 |
Aldose Reductase Signaling Pathway and Inhibition
Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[2] The accumulation of sorbitol and the subsequent metabolic cascade are implicated in the pathogenesis of diabetic complications.[2] Spirohydantoin derivatives, including this compound, act as inhibitors of aldose reductase, blocking this initial step and thereby mitigating the downstream pathological effects.
Caption: Aldose reductase pathway under hyperglycemia and its inhibition.
Experimental Protocols
The following is a detailed protocol for a typical in vitro aldose reductase inhibition assay used to determine the IC50 values of compounds like this compound and its derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of spirohydantoin derivatives against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.[3] The inhibitory effect of the test compounds is quantified by measuring the reduction in the rate of NADPH oxidation.
Materials and Reagents:
-
Aldose Reductase (e.g., from rat lens or human recombinant)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound or other known AR inhibitor (positive control)
-
Test spirohydantoin derivatives
-
Phosphate (B84403) buffer (e.g., 0.067 M potassium phosphate buffer, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate (UV-transparent recommended)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer and adjust the pH to 6.2.
-
Prepare a stock solution of NADPH in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.
-
Prepare a working solution of the aldose reductase enzyme in the phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare stock solutions of the test compounds and the positive control (e.g., this compound) in DMSO. Create a series of dilutions of these stock solutions in the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Protocol (96-well plate format):
-
To each well, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Aldose Reductase enzyme solution
-
Varying concentrations of the test spirohydantoin derivative or positive control (for the control reaction without inhibitor, add the vehicle, e.g., DMSO in buffer).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (rate of decrease in absorbance) for each concentration of the inhibitor from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro aldose reductase inhibition assay described above.
References
assessing the selectivity of Sorbinil for aldose reductase over other enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sorbinil's in vitro selectivity for aldose reductase (ALR2) over the closely related enzyme, aldehyde reductase (ALR1). Supported by experimental data, this document details the inhibitory profile of this compound and outlines the methodologies used for its assessment.
This compound is a well-established aldose reductase inhibitor that has been extensively studied for its potential to mitigate diabetic complications.[1] A key aspect of its therapeutic profile is its selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1). Both enzymes belong to the aldo-keto reductase superfamily and share structural similarities, but their primary physiological roles differ. ALR2 is the rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular stress.[2] In contrast, ALR1 is primarily involved in the detoxification of various aldehydes.[3] Therefore, selective inhibition of ALR2 is desirable to minimize off-target effects that could arise from inhibiting ALR1.[3]
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound for ALR2 over ALR1 is quantified by comparing its half-maximal inhibitory concentration (IC50) against both enzymes. A higher IC50 value for ALR1 relative to ALR2 indicates greater selectivity for the target enzyme, ALR2.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) | Enzyme Source | Substrate |
| This compound | Human ALR2 | ~0.96[3] | ~10.4[3] | Human | Not Specified |
| Human ALR1 | ~10[3] | Human | Not Specified | ||
| Bovine Lens ALR2 | 0.4 - 1.4[2] | Not Specified | Bovine Lens | Glucose | |
| Bovine Lens ALR2 | ~100[2] | Not Specified | Bovine Lens | 4-Nitrobenzaldehyde (B150856) | |
| Not Specified ALR2 | 0.26 - 0.28[2] | Not Specified | Not Specified | DL-Glyceraldehyde | |
| Alr2-IN-2 | Rat ALR2 | 0.027[3] | 8.4[3] | Rat | Not Specified |
| Rat ALR1 | 0.228[3] | Rat | Not Specified | ||
| Aldose reductase-IN-4 | Not Specified ALR2 | 0.98[2] | 11.94[2] | Not Specified | Not Specified |
| Not Specified ALR1 | 11.70[2] | Not Specified | Not Specified |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and substrate used.
The data indicates that this compound exhibits a notable selectivity for aldose reductase over aldehyde reductase, with a selectivity index of approximately 10.4.[3] This selectivity is a critical attribute for a therapeutic agent targeting the polyol pathway.
The Polyol Pathway and this compound's Mechanism of Action
Under normal glucose conditions, the majority of cellular glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway: the reduction of glucose to sorbitol, a reaction that utilizes NADPH as a cofactor. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol within cells can lead to osmotic stress and cellular damage, contributing to the pathogenesis of diabetic complications.[4] this compound exerts its therapeutic effect by competitively inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[5]
Caption: The Polyol Pathway and Inhibition by this compound
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against aldose and aldehyde reductase is typically performed using a spectrophotometric in vitro assay.
In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
Principle:
The enzymatic activity of aldose reductase and aldehyde reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate. The presence of an inhibitor like this compound will slow the rate of this reaction.
Materials:
-
Purified or partially purified aldose reductase (e.g., from bovine lens, human recombinant) and aldehyde reductase.[6]
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH).
-
Substrate: DL-glyceraldehyde is commonly used. Other substrates like glucose or 4-nitrobenzaldehyde can also be used.[2]
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.2).[6]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or a 96-well plate containing the phosphate buffer and NADPH solution.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition and Pre-incubation: The aldose reductase or aldehyde reductase enzyme solution is added to the mixture. The mixture is typically incubated for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is measured over a set period (e.g., 10-15 minutes) in kinetic mode.[6]
-
Data Analysis:
-
The rate of NADPH oxidation (ΔAbs/min) is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of this compound is determined relative to the control reaction.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Caption: Experimental Workflow for IC50 Determination
Structural Basis for Selectivity
The selectivity of this compound for aldose reductase over aldehyde reductase is attributed to differences in the amino acid residues within their respective inhibitor-binding sites. While both enzymes share a high degree of structural homology, subtle variations in the active site, particularly in the C-terminal loop, are thought to determine the specificity of substrate and inhibitor binding.[4] Studies involving site-directed mutagenesis and X-ray crystallography have aimed to elucidate these selectivity-determining features. These investigations suggest that the binding of inhibitors like this compound can be influenced by a complex interplay of direct interactions with binding site residues, induced-fit adaptations, and differences in solvation/desolvation upon binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Does this compound bind to the substrate binding site of aldose reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Safety Operating Guide
Proper Disposal of Sorbinil: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Sorbinil, an investigational aldose reductase inhibitor, in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound, an investigational drug, requires careful management and disposal due to its potential hazards. The primary safety concern associated with this compound is its acute oral toxicity, classified under the Globally Harmonized System (GHS) as H302: Harmful if swallowed.[1] As with many investigational pharmaceuticals, its chemical, physical, and toxicological properties have not been exhaustively investigated.[2] Therefore, it is imperative to handle and dispose of this compound as a potentially hazardous chemical.
The recommended course of action for the disposal of this compound and its associated waste is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2] Do not dispose of this compound down the drain or in regular trash.[2]
Step-by-Step Disposal Procedures
The following steps provide a general framework for the proper disposal of this compound. Always consult and adhere to your institution's specific chemical hygiene and waste management plans.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Collect all solid this compound waste in a designated and clearly labeled hazardous waste container.
-
This includes unused or expired pure compounds, contaminated personal protective equipment (such as gloves), weigh boats, and pipette tips.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Do not mix this compound solutions with other solvent waste streams unless their compatibility has been confirmed.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container specifically for chemical waste.[2]
-
3. Container Management:
-
Compatibility: Select a waste container that is compatible with this compound. For the solid form, a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Labeling: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" sticker or tag provided by your EHS office.[2] The label must include:
-
The full chemical name: "this compound" (no abbreviations)
-
The concentration or percentage of the active ingredient
-
The name of the Principal Investigator (PI)
-
The laboratory location (building and room number)
-
Contact phone number[2]
-
4. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store all properly labeled hazardous waste containers in a designated SAA.[2] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Registered with your institution's EHS office.[2]
-
-
Secondary Containment: It is highly recommended to use secondary containment, such as a large tub, for your waste containers to mitigate any potential spills.[2]
-
Inspections: The research team must inspect each container in the SAA weekly, and these inspections should be documented.[2]
5. Arranging for Disposal:
-
Contact EHS: To initiate the disposal process, submit a chemical waste disposal request to your institution's EHS office.[2]
-
Incineration: The standard and recommended final disposal method for investigational drugs like this compound is high-temperature incineration by a licensed hazardous waste management facility.[3] This is particularly important for this compound, as its thermal decomposition can produce hazardous gases, including hydrogen fluoride.[1]
Chemical and Safety Data Summary
| Property | Data | Source |
| GHS Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed) | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Appearance | White to off-white powder | [4] |
| Hazardous Decomposition Products (in case of fire) | Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride | [1] |
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Sorbinil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Sorbinil. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is classified as an irritant and is harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE for various stages of handling.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Safety glasses with side shields or goggles | Nitrile rubber gloves (minimum 0.11 mm thickness) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Double-gloving with nitrile rubber gloves | Chemical-resistant apron or gown over a lab coat | Air-purifying respirator with a particulate filter (if dust is generated) |
| Emergency Situations (large spills, uncontrolled release) | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be clean and free of clutter.
2. Weighing and Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
Use a dedicated, clean weighing vessel and utensils.
-
Carefully weigh the required amount of this compound, avoiding the creation of dust.
-
When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and correct response to an incident is crucial. The following flowchart outlines the procedural steps for handling a this compound-related incident.
Caption: Workflow for responding to a this compound-related incident.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
2. Unused Product:
-
Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
3. Decontamination of Glassware and Equipment:
-
Thoroughly rinse any reusable glassware or equipment that has been in contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by a wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
4. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
